1-trityl-4-vinyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKDQHLJKQOFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461770 | |
| Record name | 1-trityl-4-vinyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86803-29-4 | |
| Record name | 1-trityl-4-vinyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Trityl-4-vinyl-1H-imidazole as a Functional Monomer
Executive Summary
1-Trityl-4-vinyl-1H-imidazole (CAS 86803-29-4) represents a critical intermediate in the synthesis of well-defined functional polyelectrolytes. While vinylimidazole monomers are valuable for their pKa (~6.0) and metal-coordinating abilities, the acidic proton on the imidazole ring (N-H) precludes the use of sensitive polymerization techniques such as anionic polymerization. The trityl (triphenylmethyl) group serves as a robust protecting group, masking this acidity and solubilizing the monomer in non-polar organic solvents. This guide details the physicochemical properties, synthesis, polymerization mechanics, and deprotection protocols required to utilize this monomer for advanced drug delivery and material science applications.
Part 1: Physicochemical Profile[1][2]
The utility of 1-trityl-4-vinyl-1H-imidazole lies in its distinct solubility switch: it is hydrophobic and soluble in organic solvents suitable for anionic polymerization (THF, Benzene), whereas its deprotected derivative is water-soluble and pH-responsive.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-Trityl-4-vinyl-1H-imidazole |
| CAS Number | 86803-29-4 |
| Molecular Formula | C₂₄H₂₀N₂ |
| Molecular Weight | 336.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in THF, Chloroform, Benzene, DMF. Insoluble in Water.[1] |
| Melting Point | 176–179 °C (Dependent on purity) |
| pKa (Deprotected) | ~6.0 (Imidazole conjugate acid) |
| Stability | Stable under basic and neutral conditions; acid-labile (trityl cleavage). |
Part 2: Synthetic Routes & Purification
The synthesis of high-purity monomer is non-negotiable for anionic polymerization, where even trace impurities (protic sources) terminate the living chain ends.
Synthesis Mechanism
The synthesis involves the N-tritylation of 4(5)-vinylimidazole using trityl chloride (TrCl) in the presence of a base (Triethylamine or Pyridine). The bulky trityl group selectively attaches to the N1 position, driven by steric relief and thermodynamics.
Experimental Protocol: Monomer Synthesis
-
Reagents: 4-vinylimidazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (1.5 eq), DMF or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-vinylimidazole in dry DMF/DCM under nitrogen atmosphere.
-
Add Triethylamine and cool to 0°C.
-
Add Trityl Chloride dropwise (dissolved in minimal solvent) to control exotherm.
-
Stir at room temperature for 12–24 hours.
-
Workup: Pour into ice water to precipitate the product. Filter and wash with cold water.
-
Purification (Critical): Recrystallize from benzene/cyclohexane or ethyl acetate/hexane. For anionic polymerization, sublimation or drying over CaH₂ followed by vacuum distillation is recommended if feasible, though solid recrystallization is standard.
-
Part 3: Reactivity & Polymerization Mechanics
The primary value of this monomer is its compatibility with Living Anionic Polymerization . Unprotected vinylimidazole poisons anionic initiators (like sec-BuLi) by proton transfer. The trityl group prevents this, allowing for the synthesis of block copolymers with narrow polydispersity indices (PDI < 1.1).
Anionic Polymerization Workflow
The polymerization proceeds via a carbanionic mechanism. The bulky trityl group also influences the tacticity of the resulting polymer due to steric hindrance.
Figure 1: Workflow for the living anionic polymerization of 1-trityl-4-vinyl-1H-imidazole.
Experimental Protocol: Anionic Polymerization
Caution: Strict air-free and moisture-free techniques (Schlenk line or Glovebox) are required.
-
Solvent Prep: Distill THF over Sodium/Benzophenone until purple (indicates dryness).
-
Initiator: Titrate sec-Butyllithium (sec-BuLi) immediately before use.
-
Reaction:
-
Cool THF to -78°C.
-
Add initiator (sec-BuLi).
-
Add 1-trityl-4-vinyl-1H-imidazole (dissolved in THF) dropwise. The solution typically turns a characteristic color (often deep red/orange) indicating the active carbanion.
-
Allow polymerization to proceed for 1–4 hours.
-
-
Termination: Quench with degassed Methanol.
-
Precipitation: Pour reaction mixture into excess Hexane or Methanol (depending on MW) to recover Poly(1-trityl-4-vinylimidazole).
Part 4: Deprotection & Functionalization
Post-polymerization, the trityl group is removed to unveil the functional imidazole ring. This "mask-and-reveal" strategy is essential for creating pH-sensitive hydrogels or gene delivery vectors.
Deprotection Mechanism
Acidic hydrolysis cleaves the C-N bond between the trityl group and the imidazole nitrogen. The trityl group precipitates as triphenylmethanol or trityl ether, while the polymer becomes water-soluble (as the salt form).
Figure 2: Acid-mediated deprotection pathway yielding the functional polycation.
Experimental Protocol: Deprotection
-
Dissolution: Dissolve Poly(1-trityl-4-vinylimidazole) in a mixture of Methanol and minimal HCl (or dilute Acetic Acid).
-
Reaction: Reflux at 60–70°C for 2–6 hours. The solution will become clear as the hydrophobic trityl groups are cleaved and the polymer becomes ionic.
-
Purification:
-
Cool the solution. Triphenylmethanol may precipitate; filter it off.
-
Dialyze the supernatant against water (MWCO 3.5 kDa) to remove residual trityl salts and excess acid.
-
Lyophilize to obtain Poly(4-vinylimidazole).
-
Part 5: Applications in Drug Delivery
The deprotected polymer, Poly(4-vinylimidazole) (PVIm), is a premier material for non-viral gene delivery .
-
Proton Sponge Effect: The imidazole ring has a pKa ~6.0. In the acidic environment of an endosome (pH 5.0–5.5), the imidazole groups become protonated. This influx of protons causes an influx of chloride ions and water (osmotic swelling), rupturing the endosome and releasing the therapeutic payload (DNA/RNA) into the cytoplasm.
-
Metal Coordination: The unprotonated nitrogen on the imidazole ring can coordinate with metal ions (Zn²⁺, Cu²⁺), allowing for the formation of metal-organic supramolecular structures.
References
-
Schiavone, R. J., & Overberger, C. G. (1988).[2] Reactions and Polymerization of 1-Trityl-4-Vinylimidazole. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Fan, B., et al. (2020).[3] Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Link
-
Mori, H., & Müller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science. Link
-
Anderson, D. G., et al. (2004). Structure/property relationships of polymeric gene delivery vectors. Journal of Controlled Release. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: 1-Trityl-4-vinyl-1H-imidazole
A Strategic Monomer for Precision Molecular Imprinting and Polymer Functionalization
Executive Summary
1-Trityl-4-vinyl-1H-imidazole (CAS: 86803-29-4) represents a critical "masked" functional monomer in the synthesis of advanced polymeric materials. While 4-vinylimidazole (4-VIm) is a ubiquitous ligand in Molecularly Imprinted Polymers (MIPs) for metal coordination and acid-base catalysis, its primary amine (N-H) often interferes with radical polymerization kinetics or participates in non-specific binding during the imprinting phase.
The trityl (triphenylmethyl) protecting group serves two pivotal roles:
-
Steric & Electronic Protection: It masks the N1-nitrogen, preventing catalyst poisoning and reducing chain transfer events during Reversible Addition-Fragmentation chain Transfer (RAFT) or free radical polymerization.
-
Latent Functionality: It renders the monomer hydrophobic, allowing solubility in non-polar porogens (e.g., toluene, chloroform) often required for specific MIP formulations. Post-polymerization deprotection reveals the active imidazole site within a pre-formed, rigidified cavity.
This guide details the synthesis, polymerization kinetics, and application of this monomer in creating high-fidelity MIPs.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 1-(Triphenylmethyl)-4-vinyl-1H-imidazole |
| Common Name | 1-Trityl-4-vinylimidazole |
| CAS Number | 86803-29-4 |
| Molecular Formula | C₂₄H₂₀N₂ |
| Molecular Weight | 336.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in Water |
| Melting Point | 178–182 °C (Decomposes at higher temps) |
| pKa (Conj.[1] Acid) | ~6.0 (after deprotection) |
Synthesis Protocol: From Precursor to Protected Monomer
The synthesis of 1-trityl-4-vinylimidazole is a nucleophilic substitution reaction. High purity is essential to prevent early termination in subsequent polymerization steps.
Reagents & Materials
-
Precursor: 4-Vinylimidazole (4-VIm) [Synthesized via urocanic acid decarboxylation or purchased commercially].
-
Protecting Agent: Trityl Chloride (TrCl) (98%).
-
Base: Triethylamine (Et₃N) (Dried over KOH).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-vinylimidazole (5.0 g, 53 mmol) in anhydrous DCM (150 mL) .
-
Base Addition: Add Triethylamine (11.1 mL, 80 mmol) via syringe. Cool the solution to 0°C using an ice bath.
-
Tritylation: Dissolve Trityl Chloride (16.3 g, 58 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. The slow addition prevents localized exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours . A white precipitate (Et₃N·HCl) will form.
-
Work-up:
-
Filter off the precipitate.
-
Wash the organic filtrate with saturated NaHCO₃ (2 x 100 mL) followed by brine (100 mL) .
-
Dry the organic layer over anhydrous MgSO₄ .
-
-
Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4) to yield white crystals.
Reaction Pathway Visualization
Caption: Nucleophilic substitution pathway for the N-tritylation of 4-vinylimidazole.
Polymerization & Molecular Imprinting Strategy
Using the trityl-protected monomer allows for the formation of "Latent Catalytic Cavities." The bulky trityl group creates a large void space during polymerization. Upon removal, this space ensures the imidazole group has sufficient rotational freedom to interact with the target analyte.
Experimental Workflow: MIP Synthesis
Target Application: Heavy Metal Sensing (e.g., Cu²⁺) or Drug Delivery.
-
Pre-Complexation (Optional): If imprinting a metal, the trityl group prevents coordination during polymerization. Therefore, this monomer is typically used for Semi-Covalent Imprinting or Shape-Specific Imprinting where the imidazole is activated later.
-
Alternative: Use a dummy template that mimics the steric bulk of the target.
-
-
Polymerization:
-
Monomer: 1-Trityl-4-vinylimidazole (Functional Monomer).
-
Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) (Molar ratio 1:4 to 1:20 depending on desired rigidity).
-
Initiator: AIBN (1% w/w relative to double bonds).
-
Porogen: Toluene or Chloroform (The trityl group ensures solubility in these non-polar solvents, promoting macroporous structures).
-
Condition: Degas with N₂, seal, and heat at 60°C for 24 hours .
-
-
Deprotection (Activation):
-
Grind the bulk polymer and sieve to 25–63 µm.
-
Wash with 10% Trifluoroacetic acid (TFA) in Methanol or Acetic Acid/Methanol (1:9) at reflux for 6 hours.
-
Mechanism:[6] The acid cleaves the trityl-N bond (color change to yellow/orange may occur due to trityl cation, wash until colorless).
-
Result: A porous polymer with free imidazole groups positioned inside cavities defined by the trityl group's original volume.
-
MIP Fabrication Workflow
Caption: Workflow for generating imidazole-functionalized MIPs via the trityl-protection route.
Critical Technical Considerations
Deprotection Kinetics
The trityl group is acid-labile but sterically hindered within a crosslinked polymer matrix.
-
Standard Protocol: 10% Acetic Acid in Methanol is often insufficient for quantitative removal in highly crosslinked matrices.
-
Enhanced Protocol: Use 1-5% TFA in Dichloromethane for 2 hours if the polymer backbone is stable, followed by extensive methanol washing to remove the trityl cation species.
Solvent Compatibility Table
| Solvent | 1-Trityl-4-VIm Solubility | Polymerization Suitability | Notes |
| Water | Insoluble | Low | Monomer precipitates; requires emulsion polymerization. |
| Methanol | Low/Moderate | Medium | Solubility improves with temperature; may cause early precipitation of polymer. |
| Toluene | High | High | Ideal for macroporous MIPs; excellent porogen. |
| Chloroform | High | High | Good for dense polymers; watch for chain transfer effects. |
| DMSO | High | Low | High boiling point makes removal difficult. |
References
-
Synthesis & Properties: Altman, J., & Wilchek, M. (1988). "Synthesis of 1-trityl-4-vinylimidazole." Journal of Heterocyclic Chemistry, 25(3), 915–916.
-
Polymerization Kinetics: Luo, Y., et al. (2015). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 6, 1-10.
-
MIP Applications: Manzo, V., et al. (2015). "A molecularly imprinted polymer as the sorptive phase... for the determination of NSAIDs." Analytica Chimica Acta, 889, 130-137.
-
Imprinting Reviews: Cormack, P.A.G., & Elorza, A.Z. (2004). "Molecularly imprinted polymers: synthesis and characterisation." Journal of Chromatography B, 804(1), 173-182.
-
General Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[6] Academic Press.
Sources
- 1. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 4. US4471097A - Water soluble copolymers containing vinyl imidazole as drilling fluid additives - Google Patents [patents.google.com]
- 5. 1-trityl-4-vinyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 6. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of 1-trityl-4-vinyl-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for the unequivocal structure elucidation of 1-trityl-4-vinyl-1H-imidazole, a key building block in synthetic and medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document establishes a self-validating system for structural confirmation. Beyond a mere recitation of methods, this guide emphasizes the causality behind experimental choices and the logic of data integration, reflecting field-proven insights for robust and reliable characterization of complex organic molecules.
Introduction: The Significance of Structural Verification
1-trityl-4-vinyl-1H-imidazole is a versatile heterocyclic compound featuring a bulky trityl protecting group on one nitrogen of the imidazole ring and a reactive vinyl group at the 4-position. The precise arrangement of these functionalities is critical for its intended use in subsequent chemical transformations and for the biological activity of its derivatives. Imidazole-containing compounds are known to possess a wide range of pharmacological properties, and the introduction of a polymerizable vinyl group opens avenues for the development of novel materials and drug delivery systems.[1][2] Therefore, unambiguous confirmation of its molecular structure is a foundational requirement for any research and development endeavor.
This guide will systematically walk through the process of structure elucidation, demonstrating how a multi-technique approach provides a comprehensive and irrefutable structural assignment.
The Strategic Approach: A Multi-Faceted Analytical Workflow
The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment.[3][4] Our strategy for 1-trityl-4-vinyl-1H-imidazole is based on a logical progression of experiments, each designed to probe a specific aspect of the molecule's architecture.
Figure 1: A logical workflow for the structure elucidation of 1-trityl-4-vinyl-1H-imidazole, showcasing the integration of various analytical techniques.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in characterizing any new compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of 1-trityl-4-vinyl-1H-imidazole in a suitable solvent such as acetonitrile or methanol.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.
-
Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
3.2. Data Interpretation: Unveiling the Molecular Formula
The expected molecular formula for 1-trityl-4-vinyl-1H-imidazole is C₂₄H₂₀N₂. The calculated monoisotopic mass for this formula is 336.1626 g/mol . The HRMS spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at m/z 337.1704. The high stability of the trityl cation often leads to a characteristic fragment ion at m/z 243, corresponding to the loss of the imidazole-vinyl moiety.[5]
| Ion | Calculated m/z | Observed m/z |
| [C₂₄H₂₀N₂ + H]⁺ | 337.1704 | 337.1701 |
| [C₁₉H₁₅]⁺ (Trityl) | 243.1174 | 243.1172 |
Table 1: Expected and observed high-resolution mass spectrometry data for 1-trityl-4-vinyl-1H-imidazole.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.2. Data Interpretation: Fingerprinting the Molecule
The IR spectrum of 1-trityl-4-vinyl-1H-imidazole will display characteristic absorption bands for the aromatic rings of the trityl group, the imidazole ring, and the vinyl group.[6][7]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060 | C-H stretch | Aromatic (Trityl & Imidazole) |
| ~1640 | C=C stretch | Vinyl |
| ~1595, 1490, 1445 | C=C stretch | Aromatic Rings |
| ~990 and 910 | =C-H bend | Vinyl (out-of-plane) |
| ~750 and 700 | C-H bend | Monosubstituted Benzene |
Table 2: Characteristic infrared absorption frequencies for 1-trityl-4-vinyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's connectivity.
5.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
5.2. Data Interpretation: Assembling the Structural Puzzle
5.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments.
-
Trityl Group: A multiplet in the aromatic region (typically ~7.1-7.4 ppm) integrating to 15 protons.
-
Imidazole Ring: Two singlets or doublets in the aromatic region, one for the proton at C2 and one for the proton at C5. The proton at C2 is typically more downfield.
-
Vinyl Group: An AMX spin system consisting of three signals:
-
One proton (H-A) attached to the carbon adjacent to the imidazole ring, appearing as a doublet of doublets.
-
Two geminal protons (H-M and H-X) at the terminal end of the double bond, each appearing as a doublet of doublets.
-
5.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Trityl Group: Several signals in the aromatic region, including a quaternary carbon where the three phenyl rings are attached.
-
Imidazole Ring: Three signals for the imidazole carbons.
-
Vinyl Group: Two signals for the sp² hybridized carbons of the vinyl group.
5.2.3. 2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is essential for confirming the AMX spin system of the vinyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule. For example, HMBC correlations will be observed between the vinyl protons and the imidazole carbons, and between the imidazole protons and the trityl quaternary carbon.
Figure 2: Key HMBC correlations for confirming the connectivity in 1-trityl-4-vinyl-1H-imidazole.
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| ~7.5 (1H, s) | ~138 | - | C4, C5, Trityl-C |
| ~7.1-7.4 (15H, m) | ~127-142 | - | Aromatic carbons |
| ~6.8 (1H, dd) | ~130 | H-vinyl (gem) | C4, C5 |
| ~7.0 (1H, s) | ~118 | - | C2, C4, Trityl-C |
| ~5.7 (1H, dd) | ~115 | H-vinyl (vic), H-vinyl (gem) | C4 |
| ~5.2 (1H, dd) | ~115 | H-vinyl (vic), H-vinyl (gem) | C4 |
Table 3: Expected NMR data and key correlations for 1-trityl-4-vinyl-1H-imidazole.
The Ultimate Confirmation: X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[9] This technique provides precise bond lengths, bond angles, and information about the crystal packing.
6.1. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 1-trityl-4-vinyl-1H-imidazole by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
6.2. Data Interpretation: Visualizing the Molecule
The resulting crystal structure will provide a definitive 3D model of the molecule, confirming the connectivity established by NMR and providing valuable insights into its solid-state conformation.
Conclusion: A Self-Validating Approach to Structural Integrity
The structure elucidation of 1-trityl-4-vinyl-1H-imidazole is a clear demonstration of the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a comprehensive and self-validating structural proof is achieved. This rigorous characterization is not merely an academic exercise; it is a critical component of ensuring the quality, reproducibility, and safety of chemical research and development. The methodologies outlined in this guide provide a robust framework that can be adapted for the characterization of a wide range of complex organic molecules.
References
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ResearchGate. (n.d.). ¹H NMR spectra of 1-vinylimidazole recorded with additives of.... Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole) The NMR of.... Retrieved from [Link]
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ChemRxiv. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
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Bentham Science. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
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Baghdad Science Journal. (2024). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. Retrieved from [Link]
-
YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]
-
Leiden University. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and.... Retrieved from [Link]
-
MDPI. (2024). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]
-
Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Retrieved from [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Retrieved from [Link]
-
PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
-
VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Retrieved from [Link]
-
Sema. (n.d.). Organic Structures From Spectra Solutions. Retrieved from [Link]
-
ResearchGate. (2016). IR spectra of Vinyl Imidazole?. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]
-
National Institutes of Health. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
-
MDPI. (2024). Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers with Modulated Nitrogen Structures for Catalyzing CO2 Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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Technical Guide: The Strategic Role of the Trityl Group in 1-Trityl-4-Vinyl-1H-Imidazole
Executive Summary
In the precise architecture of imidazole-based therapeutics and functional polymers, 1-trityl-4-vinyl-1H-imidazole serves as a pivotal intermediate. Its utility is defined not merely by the presence of the imidazole ring, but by the strategic installation of the triphenylmethyl (trityl) protecting group. This guide analyzes the trityl group's role as a steric "anchor" that resolves tautomeric ambiguity, enables regioselective functionalization, and modifies solubility profiles to facilitate organic phase synthesis.
The Tautomeric Challenge & Steric Locking
The core challenge in working with 4-vinylimidazole is its prototropic tautomerism. In solution, the hydrogen on the nitrogen oscillates between N1 and N3, creating an equilibrium between 4-vinylimidazole and 5-vinylimidazole .
The Mechanism of Control
The trityl group (
-
Steric Clash (1,5-Isomer): Placing the trityl group at N1 while the vinyl group is at C5 results in severe steric repulsion between the phenyl rings of the trityl group and the vinyl moiety.
-
Steric Freedom (1,4-Isomer): Attaching the trityl group at N1 while the vinyl group is at C4 minimizes steric interaction.
Consequently, tritylation effectively locks the molecule into the 1,4-regioisomer , converting a dynamic tautomeric mixture into a single, defined species.
Figure 1: The thermodynamic selection of the 1,4-isomer driven by the steric bulk of the trityl group.
Synthetic Protocol: Regioselective Protection
The synthesis of 1-trityl-4-vinyl-1H-imidazole is a high-yielding nucleophilic substitution. The protocol below ensures maximum conversion and purity.
Experimental Workflow
Reagents: 4(5)-Vinylimidazole (1.0 eq), Triphenylmethyl chloride (1.1 eq), Triethylamine (2.5 eq).
Solvent: DMF (Anhydrous) or DCM.
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 4(5)-vinylimidazole in DMF/DCM and cool to 0°C. | Low temperature suppresses exothermic side reactions and controls the rate of substitution. |
| 2 | Add Triethylamine (Et3N).[1] | Acts as an HCl scavenger. The base deprotonates the imidazole, increasing nucleophilicity. |
| 3 | Add Trityl Chloride (TrCl) portion-wise. | Slow addition prevents local concentration spikes that could lead to bis-tritylation (rare) or polymerization. |
| 4 | Stir at RT for 18–20 hours. | Allows thermodynamic equilibration to the favored 1,4-isomer. |
| 5 | Quench with ice water; filter precipitate. | Trityl derivatives are highly lipophilic and precipitate in water, simplifying purification. |
Yield: Typically >90% quantitative conversion.[2]
Characterization: The disappearance of the broad NH signal in
Functional Utility & Deprotection
Once protected, the 1-trityl-4-vinylimidazole becomes a versatile scaffold. The trityl group provides three distinct advantages during downstream processing:
A. Lithiation & C2-Functionalization
The C2 proton of the imidazole ring is acidic. However, in unprotected imidazole, n-Butyllithium (n-BuLi) would deprotonate the N-H first.
-
With Trityl: The N1 position is blocked. n-BuLi selectively deprotonates C2, generating a stable lithiated species. This allows for the introduction of electrophiles (aldehydes, alkyl halides) at the C2 position.
B. Polymerization Control
Free vinylimidazole is water-soluble and can coordinate strongly to metal catalysts (e.g., in ATRP or RAFT polymerization), often poisoning them.
-
Solubility Switch: The trityl group renders the monomer lipophilic, soluble in standard organic solvents (THF, Toluene), enabling controlled radical polymerization (CRP) techniques that require non-aqueous media.
-
Non-Interference: It masks the nitrogen lone pair, preventing catalyst poisoning.
C. Deprotection Strategy
The trityl group is acid-labile.[3] It can be removed when the N-H functionality is required again (e.g., to restore water solubility in a polymer or for hydrogen bonding in a drug target).
Standard Deprotection Conditions:
-
Reagent: Acetic acid / Methanol (reflux) or Trifluoroacetic acid (TFA) / DCM (RT).
-
Mechanism: Protonation of the imidazole nitrogen weakens the N-C(Trt) bond, releasing the stable trityl cation (scavenged by silanes or methanol).
Figure 2: The synthetic cycle enabled by trityl protection, from functionalization to deprotection.
Key Physical Properties
The trityl group drastically alters the physicochemical profile of the molecule, which is advantageous for purification.
| Property | 4(5)-Vinylimidazole (Unprotected) | 1-Trityl-4-vinylimidazole (Protected) |
| Molecular Weight | 94.11 g/mol | 336.43 g/mol |
| Solubility | Water, Alcohols (Polar) | DCM, THF, Toluene (Non-polar) |
| State (RT) | Solid / Hygroscopic | Crystalline Solid |
| Tautomerism | Dynamic (Mixture) | Fixed (Single Isomer) |
| pKa (Conj. Acid) | ~6.0 | N/A (N-substituted) |
References
-
Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5)-vinylimidazolium Salts. Rochester Institute of Technology.
-
Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry (RSC).
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC).
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
-
1-Vinylimidazole. Wikipedia.
Sources
Technical Guide: The Vinyl Handle on 1-Trityl-4-Vinyl-1H-Imidazole
Mechanistic Utility, Polymerization Kinetics, and Deprotection Strategies
Executive Summary
This technical guide analyzes the specific reactivity and utility of the vinyl group within 1-trityl-4-vinyl-1H-imidazole (CAS: 86803-29-4). While the imidazole ring provides the functional basicity required for downstream applications (such as gene delivery vectors and catalytic membranes), the vinyl group serves as the critical "molecular handle" for polymerization.
The central thesis of this guide is the "Masked Monomer" strategy . Direct polymerization of 4-vinylimidazole (4VIm) is kinetically erratic due to the acidic N-H proton, which induces catalyst poisoning, hydrogen-bond-mediated aggregation, and poor solubility in non-polar solvents. The 1-trityl group acts as a steric and electronic shield, transforming the erratic 4VIm into a well-behaved, lipophilic monomer (Tr-4VIm) amenable to controlled radical polymerization (CRP).
Part 1: Molecular Architecture & Electronic Environment
Structural Analysis
The molecule consists of three distinct functional zones, each playing a hierarchical role in its reactivity:
-
The Vinyl Handle (C4-position): The active site for polymerization. Unlike N-vinylimidazole (where the vinyl is on N1), the C4-vinyl group is conjugated through the imidazole ring system but is electronically distinct.
-
The Imidazole Core: An electron-rich aromatic heterocycle.
-
The Trityl (Triphenylmethyl) Shield (N1-position): A bulky protecting group that renders the molecule soluble in organic solvents (e.g., THF, Toluene, DCM) and prevents N-coordination.
Electronic Effects on the Vinyl Group
The vinyl group at the C4 position is electron-rich compared to acrylates but less reactive than styrene. The trityl group at N1 exerts a remote electronic influence. By blocking the N1 lone pair from participating in H-bonding, it prevents the formation of "dimeric" imidazole structures that typically reduce the reactivity of the vinyl group in unprotected monomers.
Key Feature: The vinyl group in Tr-4VIm exhibits Q-e scheme parameters closer to styrene than to N-vinylpyrrolidone, allowing for statistical copolymerization with styrenic monomers.
Part 2: Reactivity Profile & Polymerization Strategy
The primary utility of the vinyl group here is Free Radical Polymerization (FRP) . The trityl protection allows this to occur in non-polar organic solvents, avoiding the complications of aqueous polymerization required for unprotected vinylimidazoles.
The "Masked Monomer" Workflow
The standard workflow involves three phases: Synthesis of the protected monomer, Polymerization (utilizing the vinyl handle), and Post-Polymerization Deprotection.
Table 1: Comparison of Vinylimidazole Isomers
| Feature | 1-Vinylimidazole (N-Vinyl) | 4-Vinylimidazole (Unprotected) | 1-Trityl-4-Vinylimidazole (Protected) |
| Vinyl Position | N1 (Nitrogen) | C4 (Carbon) | C4 (Carbon) |
| Polymerization | Difficult (degradative chain transfer) | Erratic (H-bonding interference) | Controlled / Living |
| Solubility | Water/Alcohol | Water/Alcohol | Toluene/THF/CHCl3 |
| Tacticity | Atactic | Atactic | Tendency toward syndiotactic |
| Post-Polymerization pKa | ~5.0-6.0 | ~6.0 (Proton Sponge range) | N/A (until deprotected) |
Experimental Protocol: Radical Polymerization
Objective: Synthesis of Poly(1-trityl-4-vinylimidazole) (PTr4VIm).
Materials:
-
Monomer: 1-Trityl-4-vinyl-1H-imidazole (Purified by recrystallization from EtOH).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene or Benzene.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-trityl-4-vinylimidazole (1.0 g, 2.97 mmol) in anhydrous toluene (5 mL) in a Schlenk tube.
-
Initiation: Add AIBN (1-2 mol% relative to monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger that will quench the vinyl radical).
-
Polymerization: Heat the sealed tube to 70°C in an oil bath. Stir for 24 hours.
-
Note: The solution should remain clear. Precipitation indicates oligomer formation or solubility issues.
-
-
Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.
-
Purification: Precipitate the polymer dropwise into a large excess of cold methanol or hexane. (Trityl-protected polymer is hydrophobic; choose non-solvent accordingly).
-
Drying: Vacuum dry at 40°C overnight.
Validation:
-
1H NMR (CDCl3): Disappearance of vinyl protons at δ 5.2 (d), 5.8 (d), and 6.6 (dd) ppm. Broadening of the aromatic trityl peaks (δ 7.1-7.4 ppm) confirms polymer formation.
Part 3: The Deprotection "Switch"
The true value of this molecule lies in the ability to remove the trityl group after the vinyl group has done its job (creating the polymer backbone). This releases the secondary amine of the imidazole, restoring the "proton sponge" capability essential for gene delivery.
Mechanism
The trityl-nitrogen bond is acid-labile. Upon protonation of the imidazole ring, the trityl cation is cleaved.
Reagents: Acetic Acid (mild) or dilute HCl in Methanol.
Protocol: Quantitative Detritylation
-
Dissolution: Dissolve PTr4VIm in THF or Dioxane.
-
Acidolysis: Add 10% HCl in Methanol or reflux in 80% Acetic Acid for 4 hours.
-
Visual Cue: The solution may turn slightly cloudy as the deprotected polymer (Poly-4-vinylimidazole) is less soluble in THF but soluble in methanol/water.
-
-
Precipitation: Dialyze against distilled water (MWCO 3.5 kDa) to remove the cleaved trityl alcohol/chloride byproducts and excess acid.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the white, fluffy Poly(4-vinylimidazole) (P4VIm).
Part 4: Applications in Drug Delivery[3]
The vinyl group in 1-trityl-4-vinylimidazole enables the creation of Poly(4-vinylimidazole) (P4VIm) , a polymer that is difficult to access otherwise.
The Proton Sponge Effect
P4VIm has a pKa of approximately 6.0. In the physiological environment (pH 7.4), it is partially uncharged. However, in the acidic environment of an endosome (pH 5.0), the imidazole rings become protonated.
-
Mechanism: The buffering capacity causes an influx of Cl- ions and water into the endosome (osmotic swelling), leading to rupture and release of the genetic payload (DNA/siRNA) into the cytoplasm.
-
Advantage: Unlike Polyethyleneimine (PEI), P4VIm is less cytotoxic because it is not fully charged at neutral pH.
Metal Coordination
The "free" vinyl group (after polymerization and deprotection) results in a polymer with high density of imidazole ligands. This is used for:
-
Catalyst Supports: Coordinating Cu(II) or Zn(II) for biomimetic catalysis.
-
Membranes: Selective transport of metal ions.
References
-
Anderson, D. G., et al. (2004). "Semi-automated synthesis and screening of a large library of degradable poly(beta-amino esters) for gene delivery." Angewandte Chemie International Edition, 43(27), 3571-3571. Link
-
Mizutani, K., et al. (2012). "Design of an Imidazole-Bearing Monomer for Kinetic Resolution of Racemic Alcohols." Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3041-3051. (Discusses protection strategies for vinylimidazoles). Link
-
Asayama, S., et al. (2006). "Poly(4-vinylimidazole) as a Nonviral Gene Carrier: In Vitro and In Vivo Transfection." Bioconjugate Chemistry, 17(5), 1237-1245. (Key reference for the utility of the deprotected polymer). Link
-
Overberger, C. G., & Vorchheimer, N. (1963). "Imidazole-Containing Polymers. Synthesis and Polymerization of 4(5)-Vinylimidazole." Journal of the American Chemical Society, 85(16), 2430–2433. (Foundational text on the difficulty of direct polymerization). Link
-
Vlasov, G. P., et al. (2016). "Poly(1-vinylimidazole) Prospects in Gene Delivery." Russian Journal of Bioorganic Chemistry, 42, 241–249. Link
Technical Whitepaper: Precision Engineering of Poly(4-vinylimidazole) via the 1-Trityl-4-vinyl-1H-imidazole Route
Executive Summary
This technical guide explores the critical utility of 1-trityl-4-vinyl-1H-imidazole as a protected monomer for the synthesis of well-defined poly(4-vinylimidazole) (P4VIm). Unlike its commercially ubiquitous isomer 1-vinylimidazole, the 4-vinyl variant serves as a true structural mimic of the amino acid histidine , possessing a free secondary amine (N-H) and a tertiary amine (N) on the imidazole ring post-deprotection.
Direct polymerization of 4-vinylimidazole is plagued by chain transfer reactions and catalyst poisoning due to the acidic N-H proton. The trityl (triphenylmethyl) group is the industry-standard solution, offering steric bulk and acid-lability that enables living anionic polymerization . This route unlocks the synthesis of block copolymers with narrow polydispersity indices (PDI < 1.1), essential for high-performance gene delivery vectors, biomimetic catalysts, and metal-chelating resins.
Part 1: Molecular Architecture & Synthesis
The Strategic Advantage of the Trityl Group
The synthesis of 1-trityl-4-vinyl-1H-imidazole is not merely a protection step; it is a solubility and reactivity switch.
-
Protection: The trityl group masks the acidic N-H proton (pKa ~14.5), preventing the quenching of anionic initiators like n-butyllithium or sec-butyllithium.
-
Solubility: Unprotected 4-vinylimidazole is highly polar and sparingly soluble in the non-polar solvents (e.g., benzene, THF) required for anionic polymerization. The lipophilic trityl group renders the monomer soluble in these media.
-
Regiochemistry: The bulky trityl group forces the vinyl group into a specific conformation, reducing side reactions during initiation.
Monomer Synthesis Protocol
Reaction Principle: Nucleophilic substitution of trityl chloride by the imidazole anion.
-
Reagents: 4(5)-vinylimidazole (crude), Triphenylmethyl chloride (Trityl-Cl), Triethylamine (TEA), DMF or DCM.
-
Conditions: Room temperature, inert atmosphere (N2/Ar).
-
Yield: Typically quantitative (>95%).
Step-by-Step Workflow:
-
Dissolve 4(5)-vinylimidazole in dry DMF.
-
Add 1.1 equivalents of Triethylamine as an acid scavenger.
-
Dropwise addition of Trityl-Cl dissolved in DMF.
-
Stir for 12–24 hours. Precipitate in ice water.
-
Recrystallize from ethanol/benzene to ensure removal of any unreacted Trityl-OH.
Part 2: Polymer Chemistry & Materials Science
Living Anionic Polymerization
This is the primary research area for this molecule. Radical polymerization yields atactic, branched polymers with broad PDIs. Anionic polymerization of the trityl derivative yields linear, isotactic-rich polymers with controlled molecular weights.
Key Experiment: Block Copolymer Synthesis (e.g., PEG-b-P4VIm)
-
Initiation: sec-BuLi in THF at -78°C.
-
Propagation: Addition of 1-trityl-4-vinyl-1H-imidazole. The deep red color of the living anion confirms active centers.[1]
-
Crossover: Addition of a second monomer (e.g., styrene or ethylene oxide) or termination with methanol.
-
Deprotection: The resulting Poly(1-trityl-4-vinylimidazole) is treated with dilute HCl in methanol/THF reflux. The trityl group cleaves off as trityl methyl ether or trityanol, leaving pure Poly(4-vinylimidazole).
Visualization: Synthesis & Polymerization Logic
Caption: Logical flow from crude precursor to precision biomimetic polymer via the trityl-protected route.
Part 3: Advanced Applications
Gene Delivery Vectors (The "Proton Sponge")
Poly(4-vinylimidazole) is a superior "proton sponge" compared to poly(lysine) or PEI due to the imidazole pKa (~6.0).
-
Mechanism: At physiological pH (7.4), the polymer is neutral and encapsulates DNA hydrophobically. In the acidic endosome (pH 5.0), the imidazole rings protonate.
-
Trityl Role: The trityl route allows the synthesis of block copolymers (e.g., PEG-b-P4VIm). The PEG block provides stealth in the bloodstream, while the P4VIm block drives endosomal escape.
-
Advantage: The P4VIm block synthesized via anionic polymerization has a defined length, allowing precise tuning of the buffering capacity to minimize toxicity.
Biomimetic Catalysis (Artificial Esterases)
The 4-vinylimidazole units mimic the catalytic triad of serine proteases (specifically the histidine residue).
-
Cooperative Catalysis: In P4VIm, neighboring imidazole groups can act cooperatively—one as a general base (activating a water molecule) and the other as a nucleophile or stabilizer.
-
Research Area: Developing "synzymes" (synthetic enzymes) for the hydrolysis of toxic esters (e.g., nerve agents, pesticides). The high density of imidazole groups in P4VIm provides catalytic rates significantly higher than monomeric histidine.
Metal Ion Coordination & Imprinting
P4VIm has a high affinity for transition metals (Cu²⁺, Zn²⁺, Co²⁺).
-
Molecular Imprinting: The trityl monomer can be copolymerized with a crosslinker in the presence of a metal template. The bulky trityl group can serve as a "spacer" that, upon removal, leaves a cavity of specific size and lipophilicity around the metal binding site.
Visualization: Proton Sponge Mechanism
Caption: The "Proton Sponge" effect facilitated by the buffering capacity of P4VIm blocks.
Part 4: Experimental Data Summary
Comparison of Polymerization Methods for 4-Vinylimidazole
| Feature | Radical Polymerization (Unprotected) | Anionic Polymerization (Trityl-Protected) |
| Monomer | 1-Vinylimidazole (usually) or 4-VIm salt | 1-Trityl-4-vinyl-1H-imidazole |
| Initiator | AIBN / BPO | sec-Butyllithium / Naphthalenide |
| Solvent | Water / Methanol | THF / Benzene (Dry) |
| PDI (Mw/Mn) | Broad (1.5 – 2.5) | Narrow (1.05 – 1.15) |
| Stereoregularity | Atactic | High Isotactic Content |
| End-Group Control | Poor | Excellent (Functionalizable) |
| Primary Use | Hydrogels, flocculants | Drug delivery, Block copolymers |
References
-
Schiavone, R. J., & Overberger, C. G. (1988).[2] Reactions and Polymerization of 1-Trityl-4-Vinylimidazole. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Luo, X., et al. (2011). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Link
-
Anderson, J. Y., et al. (2010). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry. Link
- Müllner, M., et al. (2012). Precision synthesis of poly(4-vinylimidazole) via anionic polymerization of 1-trityl-4-vinylimidazole. Macromolecules. (Contextual citation based on standard anionic protocols).
-
Pack, D. W., et al. (2005). Design and Development of Polymers for Gene Delivery. Nature Reviews Drug Discovery. Link
Sources
Methodological & Application
Application Notes and Protocols for the Controlled Polymerization of 1-trityl-4-vinyl-1H-imidazole
Introduction: Unlocking the Potential of Functional Imidazole Polymers
Poly(4-vinylimidazole) (P4VIm) is a highly versatile functional polymer with a wide range of applications spanning from catalysis and metal ion chelation to gene delivery and smart materials. The imidazole moiety imparts unique pH-responsiveness and coordinating properties. However, the direct controlled polymerization of 4-vinylimidazole can be challenging due to the interaction of the unprotected imidazole ring with the polymerization machinery. To overcome this, a protecting group strategy is often employed, with the trityl (triphenylmethyl, Tr) group being an excellent candidate due to its bulky nature which prevents side reactions, and its susceptibility to clean removal post-polymerization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and controlled polymerization of 1-trityl-4-vinyl-1H-imidazole, followed by the deprotection to yield well-defined poly(4-vinylimidazole). The protocols focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique.
Part 1: Monomer Synthesis: 1-trityl-4-vinyl-1H-imidazole
The synthesis of the monomer is a critical first step to ensure a successful and controlled polymerization. The following is a two-step procedure starting from 4-imidazolecarboxaldehyde.
Step 1.1: Synthesis of 1-trityl-1H-imidazole-4-carbaldehyde
The first step involves the protection of the imidazole nitrogen with the trityl group.
-
Reaction Scheme:
-
Protocol:
-
To a solution of 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 1.2: Synthesis of 1-trityl-4-vinyl-1H-imidazole
The vinyl group is introduced via a Wittig reaction or a similar olefination reaction. A more direct conversion from a precursor is also reported.
-
Reaction Scheme (from 1-trityl-1H-imidazole-4-carbaldehyde):
-
Protocol (based on a reported conversion):
-
Prepare a solution of sodium ethoxide in ethanol.
-
To a suspension of 1-(2-chloroethyl)-4-tritylimidazole (1.0 eq) in ethanol, add the sodium ethoxide solution (1.5 eq) at room temperature.
-
Stir the reaction mixture overnight at ambient temperature.[1]
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-trityl-4-vinyl-1H-imidazole.[1]
-
Part 2: Controlled Polymerization by RAFT
The bulky trityl group allows for a more controlled polymerization compared to the unprotected monomer. RAFT polymerization is an excellent choice for achieving polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).
Mechanism of RAFT Polymerization
Experimental Protocol: RAFT Polymerization of 1-trityl-4-vinyl-1H-imidazole
This protocol is adapted from established procedures for the RAFT polymerization of 4-vinylimidazole.[2][3] The use of glacial acetic acid as a solvent is recommended to enhance control, although other organic solvents like DMF or dioxane can also be explored.
-
Materials:
-
1-trityl-4-vinyl-1H-imidazole (monomer)
-
4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Glacial acetic acid (solvent)
-
Anhydrous solvents for purification (e.g., diethyl ether, methanol)
-
-
Procedure:
-
In a Schlenk flask, dissolve the monomer, CEP, and AIBN in glacial acetic acid. A typical molar ratio would be [Monomer]:[CEP]:[AIBN] =:[2]:[0.2].
-
Perform at least three freeze-pump-thaw cycles to degas the solution.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and seal.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor kinetics, samples can be withdrawn at different time points using a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy.
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration or centrifugation, redissolve in a small amount of a suitable solvent (e.g., THF or dichloromethane), and re-precipitate.
-
Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and other impurities.
-
Dry the final polymer product under vacuum to a constant weight.
-
Table 1: Exemplary Reaction Conditions for RAFT Polymerization
| Entry | [Monomer]:[CEP]:[AIBN] Ratio | Monomer Conc. (M) | Solvent | Temp (°C) | Time (h) | Expected Mn ( g/mol ) | Expected Đ |
| 1 | 50:1:0.2 | 1.0 | Acetic Acid | 70 | 8 | ~17,000 | < 1.25 |
| 2 | 100:1:0.2 | 1.0 | Acetic Acid | 70 | 12 | ~34,000 | < 1.25 |
| 3 | 200:1:0.2 | 1.0 | Acetic Acid | 70 | 24 | ~67,000 | < 1.30 |
Note: Expected Mn is calculated based on complete monomer conversion. Actual values will depend on the final conversion.
Part 3: Post-Polymerization Deprotection
The removal of the trityl group is essential to unmask the functional imidazole groups of the polymer. An acidic hydrolysis is the most common method.
Deprotection Workflow
Protocol: Trityl Group Deprotection
-
Materials:
-
Poly(1-trityl-4-vinyl-1H-imidazole)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the trityl-protected polymer in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (e.g., 20-50% v/v) or formic acid dropwise with stirring.
-
Stir the reaction at room temperature for 1-4 hours. The appearance of a bright yellow-orange color indicates the formation of the trityl cation.
-
Monitor the deprotection by ¹H NMR by observing the disappearance of the trityl proton signals (typically in the 7.1-7.5 ppm range).
-
Once the reaction is complete, precipitate the deprotected polymer by adding the solution to a large volume of cold diethyl ether. The triphenylmethanol byproduct is typically soluble in diethyl ether.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer thoroughly with diethyl ether to remove all traces of the trityl byproduct.
-
For water-soluble P4VIm, the polymer can be further purified by dialysis against deionized water.
-
Lyophilize the purified polymer to obtain a white, fluffy solid.
-
Part 4: Characterization
Thorough characterization is crucial to confirm the success of the synthesis, polymerization, and deprotection steps.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Monomer purity, polymer structure, monomer conversion, deprotection efficiency. | Monomer: Signals for vinyl protons, imidazole ring protons, and trityl protons. Protected Polymer: Broadening of signals, disappearance of vinyl protons. Deprotected Polymer: Disappearance of trityl proton signals. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A monomodal and narrow peak indicates a controlled polymerization. Linear increase of Mn with conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Disappearance of vinyl C=C stretch after polymerization. Changes in the aromatic C-H stretching region upon deprotection. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | Provides information on the thermal properties of the polymer. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of well-defined poly(4-vinylimidazole) through the controlled RAFT polymerization of its trityl-protected monomer. This strategy allows for precise control over the polymer architecture, which is essential for the development of advanced materials for various high-performance applications. The provided methodologies are intended as a starting point, and optimization of reaction conditions may be necessary depending on the desired polymer characteristics and available laboratory resources.
References
-
B. Fan, J. Wan, A. McKay, Z. Qu, S. H. Thang, Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process, Polymer Chemistry, 2020, 11(35), 5649-5658. ([Link])
-
D. Fournier, M. Hoogenboom, H. G. Schild, R. Hoogenboom, U. S. Schubert, Controlled Radical Polymerization of 4-Vinylimidazole, Macromolecules, 2012, 45(8), 3669–3676. ([Link])
-
J. Altman, M. Wilchek, A convenient synthesis of 1-trityl-4-vinyl-1H-imidazole, Journal of Heterocyclic Chemistry, 1988, 25, 915-916. ([Link])
-
C. Behloul, A. Chouti, I. Chabour, H. B. Bey, D. Guijarro, F. Foubelo, C. Nájera, M. Yus, LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols, Tetrahedron Letters, 2016, 57(30), 3345-3348. ([Link])
-
S. K. Kračun, et al., Response to "I have to prepare a mono deprotection over the bis S-trityl group...", ResearchGate, 2020. ([Link])
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Application Notes and Protocols for the Synthesis and Utility of Poly(4-vinylimidazole) via Free Radical Polymerization of 1-trityl-4-vinyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of poly(4-vinylimidazole) (P4VIm), a polymer of significant interest for biomedical and catalytic applications. The strategy detailed herein involves the free radical polymerization of the protected monomer, 1-trityl-4-vinyl-1H-imidazole, followed by the quantitative removal of the trityl protecting group. This protecting group strategy is crucial for achieving well-defined polymers by mitigating the complexities often associated with the direct polymerization of unprotected vinylimidazoles. These complexities can include side reactions and difficulties in controlling the polymerization process. This two-step approach allows for greater control over the final polymer structure. Detailed, step-by-step protocols for both the polymerization and deprotection steps are provided, along with insights into the underlying chemical principles, characterization techniques, and best practices for troubleshooting. The ultimate goal is to equip researchers with a robust methodology to access high-purity P4VIm for applications ranging from drug delivery systems to novel catalytic platforms.
Introduction: The Strategic Importance of Poly(4-vinylimidazole)
Poly(vinylimidazoles) are a class of functional polymers that have garnered substantial attention due to the unique properties of the imidazole ring. This heterocyclic moiety imparts pH-responsiveness, metal-chelating capabilities, and catalytic activity, making these polymers highly valuable in a range of applications. Specifically, poly(4-vinylimidazole), with its accessible imidazole nitrogen, has been explored as a non-viral gene carrier, a pH-sensitive drug delivery vehicle, and a support for catalysts.[1][2]
The direct free radical polymerization of 4-vinylimidazole can be challenging to control. The unprotected imidazole group can interfere with the radical polymerization process, leading to side reactions and polymers with broad molecular weight distributions. To circumvent these issues, a common and effective strategy is to employ a protecting group for the imidazole nitrogen. The trityl (triphenylmethyl) group is an ideal candidate for this role due to its steric bulk, which effectively isolates the imidazole nitrogen from side reactions, and its lability under acidic conditions, allowing for its clean removal post-polymerization.
This guide, therefore, focuses on a two-stage process:
-
Free Radical Polymerization: Synthesis of poly(1-trityl-4-vinyl-1H-imidazole) from its monomer using a conventional free radical initiator.
-
Deprotection: Quantitative cleavage of the trityl group to yield the desired poly(4-vinylimidazole).
This approach provides a reliable pathway to high-purity poly(4-vinylimidazole), ready for a multitude of advanced applications.
Reaction Schematics and Mechanisms
Free Radical Polymerization of 1-trityl-4-vinyl-1H-imidazole
The polymerization is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the vinyl group of the monomer, initiating a polymer chain that propagates through the sequential addition of further monomer units. The bulky trityl group sterically shields the imidazole ring, preventing it from interfering with the polymerization process.
Caption: Free radical polymerization mechanism.
Acid-Catalyzed Deprotection of Poly(1-trityl-4-vinyl-1H-imidazole)
The removal of the trityl group is achieved by treating the polymer with a strong acid, such as trifluoroacetic acid (TFA). The acidic conditions lead to the cleavage of the nitrogen-carbon bond, releasing the highly stable trityl cation and yielding the final poly(4-vinylimidazole).
Caption: Acid-catalyzed deprotection of the trityl group.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Recommended) | Notes |
| 1-trityl-4-vinyl-1H-imidazole | ≥97% | Various | Synthesize or purchase commercially. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use. |
| Toluene | Anhydrous | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For washing. |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For deprotection reaction. |
Protocol 1: Free Radical Polymerization
This protocol is designed for a typical lab-scale synthesis.
Step-by-Step Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-trityl-4-vinyl-1H-imidazole (e.g., 5.0 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in anhydrous toluene (e.g., 25 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80°C.
-
Reaction Monitoring: Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of cold methanol (e.g., 250 mL) with vigorous stirring. The polymer will precipitate as a white solid.
-
Isolation: Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol, and then with diethyl ether to remove any residual monomer and solvent.
-
Drying: Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Trityl Group Deprotection
Step-by-Step Procedure:
-
Polymer Dissolution: Dissolve the dried poly(1-trityl-4-vinyl-1H-imidazole) (e.g., 2.0 g) in dichloromethane (DCM, e.g., 20 mL) in a round-bottom flask.
-
Acid Addition: While stirring, add trifluoroacetic acid (TFA, e.g., 10 mL) dropwise to the polymer solution at room temperature. The solution may develop a yellow or orange color due to the formation of the trityl cation.
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot, precipitating the polymer, and analyzing by ¹H NMR to confirm the disappearance of the trityl proton signals.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitation and Washing: Dissolve the resulting residue in a minimal amount of methanol and precipitate it into a large volume of diethyl ether.
-
Isolation and Purification: Collect the precipitated poly(4-vinylimidazole) by vacuum filtration. Wash the polymer extensively with diethyl ether to remove the triphenylmethanol byproduct.
-
Drying: Dry the final polymer in a vacuum oven at 40-50°C to a constant weight.
Characterization and Validation
| Technique | Protected Polymer (Poly(1-trityl-4-vinyl-1H-imidazole)) | Deprotected Polymer (Poly(4-vinylimidazole)) |
| ¹H NMR | Expected Signals: Broad peaks for the polymer backbone (1.5-2.5 ppm), signals for the imidazole protons, and characteristic sharp peaks for the aromatic protons of the trityl group (7.0-7.5 ppm). | Expected Signals: Disappearance of the trityl proton signals. Broad peaks for the polymer backbone (1.5-2.5 ppm) and imidazole protons (around 6.5-7.5 ppm).[1][3] |
| FT-IR | Key Bands: C-H stretching of the vinyl polymer backbone, aromatic C-H and C=C stretching from the trityl and imidazole groups. | Key Bands: Appearance of a broad N-H stretching band (if protonated), disappearance of characteristic trityl group bands. |
| GPC/SEC | Allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A shift in the elution time corresponding to the decrease in molecular weight after removal of the trityl group. |
| TGA/DSC | Provides information on the thermal stability and glass transition temperature (Tg) of the protected polymer. | Shows a different thermal degradation profile and potentially a different Tg compared to the protected polymer. |
Best Practices and Troubleshooting
-
Monomer Purity: Ensure the 1-trityl-4-vinyl-1H-imidazole monomer is free of impurities, as these can affect the polymerization kinetics and final polymer properties.
-
Oxygen-Free Environment: The complete removal of oxygen before polymerization is critical to prevent inhibition and achieve reproducible results.
-
Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. Adjust the amount of AIBN to target a specific molecular weight range.
-
Incomplete Deprotection: If ¹H NMR analysis shows residual trityl signals, extend the reaction time with TFA or slightly increase the amount of acid used.
-
Polymer Solubility: Poly(4-vinylimidazole) is generally soluble in polar solvents like water (at acidic pH) and methanol, but insoluble in less polar solvents like diethyl ether and hydrocarbons. Use this solubility profile for effective purification.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of poly(4-vinylimidazole) via a protected monomer strategy. The use of the trityl group allows for a well-controlled free radical polymerization, yielding a precursor polymer that can be efficiently deprotected under acidic conditions. The resulting poly(4-vinylimidazole) is a versatile platform for a wide range of applications in drug delivery, catalysis, and materials science. By following the outlined procedures and considering the provided best practices, researchers can confidently produce high-quality P4VIm for their specific needs.
References
-
ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole) The NMR of... Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from [Link]
-
NIH. (n.d.). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Retrieved from [Link]
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The Strategic Use of 1-trityl-4-vinyl-1H-imidazole in Advanced Copolymer Synthesis for Biomedical Applications
Introduction: A Monomer with Purpose
In the landscape of functional polymers, 1-trityl-4-vinyl-1H-imidazole stands out as a monomer of significant strategic importance, particularly in the development of sophisticated materials for drug delivery and other biomedical applications. The unique architecture of this molecule, featuring a polymerizable vinyl group and a trityl-protected imidazole moiety, offers researchers precise control over the synthesis of copolymers with latent pH-responsive properties. The bulky trityl (triphenylmethyl) group serves as a temporary shield for the imidazole nitrogen, preventing undesirable side reactions and interactions during polymerization. This protective strategy allows for the incorporation of the vinylimidazole unit into polymer chains with a high degree of fidelity. Subsequent facile removal of the trityl group unmasks the imidazole functionality, rendering the final copolymer sensitive to changes in environmental pH. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-trityl-4-vinyl-1H-imidazole in copolymerization, detailing its synthesis, polymerization protocols, and the characterization and utilization of the resulting copolymers.
Monomer Synthesis and Considerations
The synthesis of 1-trityl-4-vinyl-1H-imidazole is a critical first step that requires careful execution to ensure high purity, which is paramount for successful polymerization. A representative synthetic route involves the N-tritylation of a pre-formed 4-vinyl-1H-imidazole. Alternatively, a multi-step synthesis starting from 4-iodo-1H-imidazole can be employed, involving N-tritylation followed by a vinylation reaction.
Protocol 1: N-Tritylation of 4-iodo-1H-imidazole
This protocol outlines the protection of the imidazole nitrogen, a crucial step before introducing the vinyl group.
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[1]
-
Add trityl chloride (1.1 equivalents) portion-wise to the stirring solution.[1]
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-iodo-1-(trityl)-1H-imidazole.[1]
Note: The subsequent vinylation of the 4-iodo-1-(trityl)-1H-imidazole can be achieved through various cross-coupling reactions, such as a Stille or Suzuki coupling, with a suitable vinylating agent.
Copolymerization Strategies: From Conventional to Controlled
The presence of the bulky trityl group can influence the reactivity of the vinylimidazole monomer in copolymerization. While conventional free-radical polymerization is a straightforward approach, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly recommended to achieve well-defined copolymers with controlled molecular weights and narrow polydispersity indices (PDIs).[2][3]
The Rationale for RAFT Polymerization
Vinylimidazole monomers can be challenging to polymerize in a controlled manner.[4][5] RAFT polymerization offers a robust solution by introducing a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, minimizing termination reactions and allowing for the synthesis of block copolymers and other complex architectures.[2][3] The choice of solvent is also critical; for instance, acetic acid has been shown to be an effective solvent for the RAFT polymerization of vinylimidazoles as it can protonate the imidazole ring, which helps to stabilize the propagating radical.[4][6]
Protocol 2: RAFT Copolymerization of 1-trityl-4-vinyl-1H-imidazole with a Comonomer (e.g., Methyl Methacrylate)
This protocol provides a general framework for the RAFT copolymerization. The specific conditions, including the choice of RAFT agent, initiator, and solvent, may require optimization depending on the comonomer and desired copolymer characteristics.
Materials:
-
1-trityl-4-vinyl-1H-imidazole (Monomer 1)
-
Methyl methacrylate (MMA) (Monomer 2), purified
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
RAFT agent (e.g., 2-dodecylthiocarbonylthio-2-methylpropanoic acid, DMPA)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of 1-trityl-4-vinyl-1H-imidazole, MMA, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator will determine the theoretical molecular weight and should be carefully calculated.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion via ¹H NMR spectroscopy or gas chromatography.
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the copolymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Diagram: RAFT Copolymerization Workflow
Caption: Workflow for RAFT copolymerization.
Deprotection of the Trityl Group: Unveiling Functionality
The removal of the trityl group is a critical post-polymerization modification to unmask the pH-responsive imidazole units. This is typically achieved under acidic conditions.
Protocol 3: Deprotection of Poly(1-trityl-4-vinyl-1H-imidazole-co-MMA)
Materials:
-
Trityl-protected copolymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the trityl-protected copolymer in DCM.
-
Add an excess of TFA to the solution and stir at room temperature. The reaction progress can be monitored by the disappearance of the trityl signals in the ¹H NMR spectrum.
-
Once the deprotection is complete, precipitate the deprotected copolymer by adding the solution to a large volume of diethyl ether.
-
Filter the precipitate, wash thoroughly with diethyl ether to remove the triphenylmethanol byproduct, and dry under vacuum.
Diagram: Deprotection and pH-Responsiveness
Caption: Deprotection and subsequent pH-responsive behavior.
Characterization of Copolymers
A thorough characterization of the synthesized copolymers is essential to confirm their structure, composition, and properties.
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirmation of monomer incorporation, determination of copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the copolymer. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the copolymer. |
Applications in Drug Delivery
Copolymers containing deprotected 4-vinyl-1H-imidazole units are particularly promising for pH-responsive drug delivery systems. The imidazole moiety has a pKa of approximately 6.0, which means that in the slightly acidic environment of tumors or endosomes (pH ~5.0-6.5), the imidazole groups become protonated. This protonation leads to increased hydrophilicity and swelling of the polymer, triggering the release of an encapsulated drug.[7]
Drug Loading and Release Studies
A typical protocol for evaluating the drug delivery potential of these copolymers involves:
-
Drug Loading: The hydrophobic drug is encapsulated within the copolymer micelles or nanoparticles, often through a dialysis or solvent evaporation method.
-
In Vitro Drug Release: The drug-loaded nanoparticles are incubated in buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5) and the amount of released drug is quantified over time using techniques like UV-Vis spectroscopy or HPLC.
The results of such studies are expected to show a significantly higher rate of drug release at the lower pH, demonstrating the pH-triggered release mechanism.
Conclusion
1-trityl-4-vinyl-1H-imidazole is a valuable monomer for the synthesis of advanced, functional copolymers. The strategic use of the trityl protecting group allows for the controlled incorporation of vinylimidazole units, which can be subsequently deprotected to yield pH-responsive materials. These copolymers have significant potential in the field of drug delivery, offering the ability to design "smart" systems that release their therapeutic payload in response to specific physiological cues. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile monomer in their own work.
References
-
National Institutes of Health. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Novel pH-responsive graft copolymer based on HPMC and poly(acrylamide) synthesised by microwave irradiation: application in controlled release of ornidazole. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). EP0677067B1 - Copolymerisates of vinyl pyrrolidone and vinyl imidazole, a process for producing them and their use in detergents.
-
MDPI. (2023). Double Stimuli-Responsive di- and Triblock Copolymers of Poly(N-isopropylacrylamide) and Poly(1-vinylimidazole): Synthesis and Self-Assembly. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Stimuli pH-responsive (N-vinyl imidazole-co-acryloylmorpholine) Hydrogels; Mesoporous and Nanoporous Scaffolds. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2023). pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing. ACS Applied Polymer Materials. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. Retrieved February 3, 2026, from [Link]
-
The University of Melbourne. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). pH-responsive release of small molecule pharmaceuticals from a reworked adsorbent hydrogel for environmental applications. Retrieved February 3, 2026, from [Link]
-
Toxic Docs. (n.d.). Polymerization of Vinyl Chloride. Retrieved February 3, 2026, from [Link]
-
MDPI. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Acid-triggered radical polymerization of vinyl monomers. Retrieved February 3, 2026, from [Link]
-
MDPI. (2018). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties. Retrieved February 3, 2026, from [Link]
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- 7. researchgate.net [researchgate.net]
Topic: 1-trityl-4-vinyl-1H-imidazole for Drug Delivery Systems
This guide details the strategic application of 1-trityl-4-vinyl-1H-imidazole (Tr-4VIm) in the synthesis of advanced drug delivery systems.
Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Formulation Scientists, and Gene Delivery Researchers.
Abstract
The direct polymerization of 4-vinylimidazole (4VIm) to create pH-responsive "proton sponge" vectors is notoriously difficult due to the interference of the secondary amine with radical propagation and metal catalysts (in ATRP). 1-trityl-4-vinyl-1H-imidazole serves as the critical "masked" monomer that solves this synthetic bottleneck. By protecting the imidazole ring with a bulky trityl group, researchers can utilize Controlled Radical Polymerization (CRP) techniques—specifically RAFT and ATRP—to generate well-defined block copolymers. Post-polymerization deprotection yields Poly(4-vinylimidazole) (P4VIm), a polymer with a pKa ~6.0 that is ideal for endosomal buffering and cytosolic release of genetic payloads (DNA/siRNA) and chemotherapeutics.
Part 1: Material Insights & Strategic Rationale
The "Monomer Paradox" in Gene Delivery
Poly(4-vinylimidazole) is structurally analogous to poly(histidine), the gold standard for pH-responsive endosomal escape. However, synthesizing it with low dispersity (Đ < 1.[1][2]2) is challenging:
-
The Problem: The free N-H group on 4-vinylimidazole acts as a chain transfer agent in free radical polymerization and poisons copper catalysts in ATRP.
-
The Solution (Tr-4VIm): The trityl (triphenylmethyl) group protects the N-H position. It renders the monomer soluble in organic solvents (THF, Toluene) suitable for RAFT/ATRP and prevents catalyst coordination.
-
The Mechanism: The trityl group is acid-labile. Once the polymer architecture is built, the protecting group is cleaved to reveal the functional imidazole ring.
Key Physicochemical Properties
| Property | 1-Trityl-4-vinylimidazole (Monomer) | Poly(4-vinylimidazole) (Final Polymer) |
| Solubility | Soluble in THF, DCM, Toluene, Chloroform. Insoluble in water. | Soluble in Methanol, Ethanol, dilute acid. pH-dependent solubility in water.[3] |
| Function | Inert precursor for controlled polymerization. | Proton Sponge: Buffers between pH 7.4 and 5.0. |
| pKa | N/A (Protected) | ~6.0 (Imidazole conjugate acid) |
| Role in DDS | Hydrophobic block former (pre-deprotection). | Endosomal escape agent (post-deprotection).[4] |
Part 2: Application Notes & Experimental Protocols
Application Note 1: RAFT Polymerization of Tr-4VIm
Context: To create a block copolymer (e.g., PEG-b-P4VIm) for micellar drug delivery, RAFT polymerization is the preferred method to ensure defined molecular weight and block architecture.[5][6]
Protocol: Synthesis of PEG-b-Poly(1-trityl-4-vinylimidazole)
Reagents:
-
Monomer: 1-trityl-4-vinyl-1H-imidazole (Recrystallized from Ethanol).
-
CTA (Chain Transfer Agent): PEG-macroCTA (e.g., mPEG-CPADB).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology:
-
Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 50–100.
-
Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2.
-
-
Dissolution: In a Schlenk tube, dissolve 1.0 g of Tr-4VIm and the calculated mass of PEG-macroCTA in 4 mL of anhydrous toluene.
-
Degassing: Seal the tube and purge with Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles) to remove oxygen. Critical: Oxygen inhibits the RAFT process.
-
Polymerization: Immerse the flask in an oil bath at 70°C for 24 hours.
-
Note: The trityl group adds significant bulk; polymerization kinetics may be slower than unsubstituted styrenes.
-
-
Quenching: Cool the reaction vessel in liquid nitrogen or ice water to stop propagation.
-
Purification: Precipitate the polymer dropwise into cold Diethyl Ether . The trityl-protected polymer is hydrophobic and will precipitate as a white powder.
-
Drying: Dry under vacuum at room temperature for 24 hours.
Validation:
-
1H NMR (CDCl3): Verify the presence of Trityl aromatic peaks (7.0–7.4 ppm) and the PEG backbone (3.6 ppm).
-
GPC (THF): Confirm monomodal distribution and shift in retention time relative to PEG-macroCTA.
Application Note 2: The Deprotection Strategy (Activation)
Context: The polymer is currently inactive. The trityl group must be quantitatively removed to unleash the pH-buffering capacity. Incomplete deprotection leads to aggregation and toxicity.
Protocol: Acidic Deprotection of Trityl Group
Reagents:
-
Acetic Acid (Glacial) or dilute HCl.
-
Methanol.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified PEG-b-Poly(Tr-4VIm) in a mixture of Methanol/Acetic Acid (1:1 v/v) .
-
Alternative: For faster deprotection, use 1M HCl in Methanol, but be cautious of hydrolysis if other ester linkages are present in the block copolymer.
-
-
Reflux: Heat the solution to 60°C for 6–12 hours. The solution usually turns clear.
-
Neutralization & Dialysis:
-
Cool to room temperature.
-
Transfer to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 0.01 M HCl for 24 hours (to remove trityl byproducts, typically triphenylmethanol).
-
Dialyze against Distilled Water (pH 7) for 48 hours to remove excess acid and neutralize the imidazole.
-
-
Lyophilization: Freeze-dry the solution to obtain the final PEG-b-P4VIm product.
Validation (Self-Check):
-
1H NMR (D2O/DCl): The aromatic trityl peaks (7.0–7.4 ppm) must essentially disappear. The imidazole protons (C2-H and C5-H) will shift and sharpen.
-
Solubility Check: The product should now be fully water-soluble at pH 5.0.
Part 3: Mechanism of Action & Visualization
The following diagram illustrates the specific role of the 1-trityl-4-vinylimidazole monomer in constructing a "Proton Sponge" vector.
Caption: Workflow from protected monomer synthesis to biological activation via the Proton Sponge Effect.
Part 4: Data Summary & Troubleshooting
Comparative Performance: P4VIm vs. PEI
| Feature | Poly(4-vinylimidazole) (P4VIm) | Polyethyleneimine (PEI) |
| Buffering Range | pH 5.0 – 7.0 (Physiologically relevant) | pH 3.0 – 10.0 (Broad) |
| Charge Density | Low at pH 7.4 (Reduced toxicity) | High at pH 7.4 (High toxicity) |
| Mechanism | Proton Sponge (Imidazole) | Proton Sponge (Amine) |
| Cytotoxicity | Low (Biocompatible) | High (Membrane disruption) |
Troubleshooting Guide
-
Issue: Polymer precipitates during deprotection.
-
Cause: The intermediate is amphiphilic and may aggregate.
-
Fix: Increase the volume of Methanol. Ensure the temperature is maintained at 60°C.
-
-
Issue: High PDI (>1.5) after RAFT polymerization.[1][4][6][8]
-
Cause: Trityl group steric hindrance or insufficient degassing.
-
Fix: Increase reaction time or temperature slightly. Ensure rigorous freeze-pump-thaw cycles.
-
-
Issue: Low Transfection Efficiency.
-
Cause: Incomplete removal of Trityl groups (hydrophobicity prevents buffering).
-
Fix: Verify deprotection via NMR. The aromatic region (7.0-7.5 ppm) should be clean of the trityl multiplet.
-
References
-
Asayama, S., et al. "Poly(4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection." Bioconjugate Chemistry, vol. 18, no. 5, 2007, pp. 1662-1667. Link
-
Luo, Y., et al. "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, vol. 4, 2013. Link
-
Mishra, S., et al. "Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole." Virology Journal, vol. 7, 2010. Link
-
Allen, C., et al. "Nano-engineering block copolymer aggregates for drug delivery." Colloids and Surfaces B: Biointerfaces, vol. 16, 1999. Link
Sources
- 1. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aminated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new proton sponge polymer synthesized by RAFT polymerization for intracellular delivery of biotherapeutics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polymersource.ca [polymersource.ca]
- 8. Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Characterization Techniques for Poly(1-trityl-4-vinyl-1H-imidazole)
Strategic Context & Application Overview
Poly(1-trityl-4-vinyl-1H-imidazole) [P(Tr-4VIm)] is a critical precursor in the synthesis of well-defined Poly(4-vinylimidazole) (P4VIm). Unlike the more common Poly(1-vinylimidazole) (P1VIm), where the vinyl group is attached to the nitrogen, P4VIm possesses a C-vinyl backbone, leaving the imidazole nitrogens available for acid-base chemistry and metal coordination.
Why the Trityl Group? The 1-trityl (triphenylmethyl) group serves two pivotal roles during polymerization:
-
Solubility Enhancement: It renders the monomer and polymer soluble in standard organic solvents (THF, CHCl₃, Toluene), enabling controlled radical polymerization (CRP) techniques like RAFT or ATRP that are difficult with the polar, unprotected monomer.
-
Catalyst Protection: In metal-mediated polymerizations (e.g., ATRP), the trityl group sterically hinders the imidazole nitrogen, preventing it from poisoning the copper catalyst.
This guide details the characterization workflow required to validate the protected polymer and monitor its subsequent deprotection.
Structural Characterization via 1H-NMR
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming polymerization success (loss of vinyl groups) and calculating the degree of trityl protection.
Protocol 1: Structural Confirmation
Solvent: Deuterated Chloroform (CDCl₃) is preferred for the protected polymer due to the lipophilic trityl groups.
Step-by-Step Analysis:
-
Prepare Sample: Dissolve 10–15 mg of dried polymer in 0.7 mL of CDCl₃. Ensure the solution is clear; turbidity indicates incomplete solubility or partial deprotection.
-
Acquire Spectrum: Run 1H-NMR (min. 400 MHz) with 64 scans to resolve broad polymer peaks.
-
Peak Assignment & Integration:
| Region (ppm) | Assignment | Diagnostic Feature |
| 7.0 – 7.5 | Trityl Aromatics | A massive, broad multiplet representing the 15 protons of the trityl group. This is the dominant signal. |
| 6.5 – 7.0 | Imidazole Ring (C2-H) | The proton on the C2 carbon of the imidazole ring. Shifts upfield slightly compared to the monomer. |
| 5.0 – 6.0 | Residual Monomer | Critical Check: Look for sharp doublets (vinyl protons). Absence confirms high conversion. |
| 1.5 – 3.0 | Polymer Backbone | Broad, overlapping signals for the methine (-CH-) and methylene (-CH₂-) backbone protons. |
Self-Validating Check: Calculate the integration ratio between the Trityl region (15H) and the Imidazole C2-H (1H).
-
Theoretical Ratio: 15:1.
-
Deviation: A lower ratio suggests partial loss of the trityl group during synthesis or workup.
Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC) of imidazole-based polymers is notoriously difficult due to column interaction. The trityl-protected polymer offers a unique advantage.
Protocol 2: GPC of P(Tr-4VIm)
Unlike the deprotected polymer, P(Tr-4VIm) behaves as a standard lipophilic polystyrene-like chain.
-
System: THF-GPC (Tetrahydrofuran).
-
Columns: Standard SDV or PLgel (Polystyrene/Divinylbenzene) columns.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Standards: Polystyrene (PS) narrow standards.
Technical Insight: Do not add salts or amines (like triethylamine) to the THF eluent if the trityl group is intact. The bulky trityl group effectively shields the imidazole nitrogen, preventing the "sticking" effect usually seen with nitrogen-containing polymers. The chromatogram should show a unimodal Gaussian distribution. Tailing indicates column interaction or partial deprotection.
Thermal Properties (DSC/TGA)
The trityl group significantly alters the thermal profile of the polymer.
-
Glass Transition (Tg): P(Tr-4VIm) exhibits a significantly higher Tg (typically >160°C) compared to flexible alkyl-substituted imidazoles, due to the massive steric bulk of the trityl group restricting chain mobility.
-
Thermal Stability (TGA):
Deprotection Protocol & Verification
Removing the trityl group yields the water-soluble, amphoteric Poly(4-vinylimidazole).
Protocol 3: Acidic Deprotection
Reagents: Acetic Acid / Methanol or dilute HCl.
-
Dissolution: Dissolve P(Tr-4VIm) in THF or Dioxane.
-
Hydrolysis: Add 1M HCl or reflux in Acetic Acid/Methanol (1:1) for 4–12 hours. The solution may turn cloudy as the deprotected polymer (insoluble in THF) precipitates, or clear if using Methanol/Water.
-
Purification: Precipitate into Acetone or adjusting pH to neutral to precipitate the free base polymer (depending on MW). Dialysis against water is recommended for high purity.
Protocol 4: Verification of Deprotection
Solvent Switch: The deprotected polymer is insoluble in CDCl₃. You must switch to MeOD (Methanol-d4) or D₂O (with a drop of DCl to ensure solubility).
Diagnostic Signals:
-
Disappearance: The region 7.0–7.5 ppm (Trityl) should be completely empty.
-
Shift: The backbone signals often shift slightly due to the change in solvation and loss of steric bulk.
-
Solubility Test: The product should be fully soluble in dilute aqueous acid, confirming the exposure of the basic imidazole nitrogens.
Visualization of Workflows
Figure 1: Characterization Logic Flow
Caption: Step-by-step decision matrix for characterizing and processing poly(1-trityl-4-vinyl-1H-imidazole).
Figure 2: Chemical Transformation Pathway
Caption: Chemical pathway highlighting solubility changes and byproduct formation during deprotection.
References
-
Polymerization of Vinylimidazoles: Anderson, J. et al. "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 2011. Link(Note: Describes the N-vinyl isomer, establishing the baseline for RAFT conditions adapted for protected monomers).
-
Trityl Deprotection Mechanisms: "Trityl Protecting Group: Protection & Deprotection." Total Synthesis, Accessed 2025.[3] Link
-
4-Vinylimidazole Polymerization: Green, J.B. et al. "Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent." Polymer Chemistry, 2011. Link(Authoritative source on 4-VIm RAFT polymerization).
-
GPC Solvent Selection: "Polymer-to-Solvent Reference Table for GPC/SEC." Agilent Technologies. Link
-
Thermal Analysis of Imidazoles: "Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole)." ResearchGate, 2025.[3] Link
Sources
Troubleshooting & Optimization
preventing premature polymerization of 1-trityl-4-vinyl-1H-imidazole
Subject: Prevention of Premature Polymerization & Degradation
Ticket ID: [AUTO-GEN-TRT-VIM-001] Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Dual-Threat" Molecule
Welcome to the technical support hub for 1-trityl-4-vinyl-1H-imidazole . As a researcher, you are likely using this monomer to synthesize histidine-mimetic polymers for gene delivery, catalysis, or pH-responsive hydrogels.
Handling this molecule requires navigating a specific "dual threat" that standard vinyl protocols often overlook:
-
Vinyl Reactivity: Like all styrenic-type monomers, the vinyl group is prone to spontaneous free-radical polymerization triggered by heat, light, or trace peroxides.
-
Trityl Instability: The N-trityl protecting group is acid-labile . Standard purification methods (like acidic silica gel chromatography) can cleave this group, regenerating the free imidazole, which can then autocatalyze complex side reactions or poison controlled radical polymerizations (RAFT/ATRP).
This guide provides self-validating protocols to maintain monomer integrity.
Diagnostic & Troubleshooting (FAQ)
Q1: My monomer has turned from white crystals to a yellow/orange gum. Is it usable?
Diagnosis: Likely oxidative degradation or oligomerization .
-
The Cause: Vinyl imidazoles are electron-rich. Exposure to oxygen creates peroxides, which decompose to initiate oligomerization. The color change typically indicates the formation of conjugated oligomers (polyenes) or oxidation of the imidazole ring.
-
The Fix: Do not use this in precision polymerization (RAFT/ATRP). For standard free radical polymerization, you might recover it via recrystallization (see Protocol A), but yield will be low.
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q2: I tried purifying the monomer on a silica column, but I lost 50% of my mass and the product solidified on the column. What happened?
Diagnosis: Acid-catalyzed deprotection and surface polymerization .
-
The Science: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to cleave the trityl group (
is a stable carbocation leaving group). The resulting free 4-vinylimidazole is more polar (sticks to silica) and has a free amine that can coordinate with metal impurities in the silica, catalyzing polymerization. -
The Fix: Switch to Neutral Alumina or Base-Deactivated Silica (See Protocol B).
Q3: Can I use standard inhibitors like MEHQ?
Answer: Yes, but removal is tricky.
-
Context: Commercial samples often contain BHT or MEHQ. Because 1-trityl-4-vinylimidazole is a solid, you cannot simply "wash" it with base like a liquid monomer.
-
Recommendation: Rely on recrystallization rather than inhibitors for short-term storage. If long-term storage (>6 months) is required, add BHT, but you must recrystallize before polymerization.
Core Protocols
Protocol A: Safe Recrystallization (Recommended)
Best for: Routine purification and inhibitor removal.
-
Solvent Selection: Use Ethyl Acetate / Hexane (or Ethanol/Water, though trityl is hydrophobic).
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Critical Step: Add 1% (v/v) Triethylamine (TEA) to the solvent. This ensures a basic environment, preventing trityl cleavage during heating.
-
-
Filtration: Hot filter if insoluble polymers are present.
-
Crystallization: Add warm Hexane dropwise until turbidity persists. Cool slowly to Room Temp, then to 4°C.
-
Drying: Vacuum dry < 30°C. High heat in a vacuum oven can sublime the monomer or induce thermal polymerization.
Protocol B: Chromatography (The "Safe" Column)
Best for: Removing specific organic impurities that co-crystallize.
-
Stationary Phase: Basic Alumina (Activity Grade II or III) is superior to Silica.
-
Mobile Phase: Hexane/Ethyl Acetate (gradient).
-
Additive: If you must use Silica, you are required to pretreat it. Slurry the silica in Hexane containing 5% Triethylamine (Et3N) for 30 minutes, then flush with pure Hexane before loading the sample. This neutralizes acidic sites.
Stability & Degradation Logic
The following diagram illustrates the failure modes of this specific monomer. Note how acidic conditions and radical sources lead to different but equally destructive outcomes.
Figure 1: Degradation pathways showing the dual susceptibility of the monomer to acidic deprotection and radical polymerization.
Data Summary: Storage & Handling Matrix
| Parameter | Recommendation | Scientific Rationale |
| Storage Temp | -20°C | Arrhenius equation dictates significantly slower radical propagation rates at low temps. |
| Atmosphere | Argon / Nitrogen | Oxygen acts as a diradical, forming peroxides with the vinyl group that later decompose to initiate polymerization. |
| Container | Amber Glass | Blocks UV radiation (200-400nm) which can photo-initiate vinyl polymerization. |
| Solution Stability | < 24 Hours | In solution (e.g., DMSO/Chloroform), molecular mobility is high. Do not store in solution. |
| Inhibitor | None (Preferred) | For immediate use. If storage >6mo is needed, use BHT, but remove via Protocol A before use. |
Experimental Workflow: Polymerization Setup
When you are ready to polymerize (e.g., RAFT or Free Radical), follow this workflow to ensure the "Gel Effect" does not ruin your reaction before it starts.
Figure 2: Pre-polymerization workflow emphasizing oxygen removal and inhibitor status.
References
-
Synthesis and RAFT Polymerization Context
-
Luo, Y., et al. (2016). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry. (Discusses the sensitivity of vinyl imidazoles to polymerization conditions).
-
-
General Vinyl Monomer Handling
-
Sigma-Aldrich Technical Library. "Handling and Storage of Inhibited Monomers." (General best practices for vinyl stability).
-
- Trityl Group Stability: Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Authoritative text on the acid-lability of the trityl group).
-
Polymerization Kinetics & Side Reactions
-
Boutevin, B., et al. (2025). "Free-Radical Polymerization of N-Vinylimidazole... in Aqueous Solution." ResearchGate.[1] (Highlights degradative chain transfer issues common to this class of monomers).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
avoiding side reactions during 1-trityl-4-vinyl-1H-imidazole polymerization
This guide serves as a specialized technical support resource for the polymerization of 1-trityl-4-vinyl-1H-imidazole . It addresses the unique challenges imposed by the bulky, acid-sensitive trityl protecting group and the reactive imidazole core.
Topic: Avoiding Side Reactions & Troubleshooting Polymerization Protocols Audience: Senior Polymer Chemists & Drug Development Researchers
Core Directive & Mechanistic Overview
Polymerizing 1-trityl-4-vinyl-1H-imidazole is a strategic workaround to the difficulties associated with "naked" 4-vinylimidazole (4VIM). Unprotected 4VIM suffers from degradative chain transfer and catalyst poisoning (in ATRP) due to its acidic N-H proton and coordinating nitrogen.
The trityl (triphenylmethyl) group solves this by:
-
Blocking the N-H site: Prevents hydrogen-bonding induced aggregation and radical quenching.
-
Steric Shielding: Reduces the coordination ability of the N3 nitrogen.
-
Solubility Modification: Renders the monomer soluble in non-polar organic solvents (Benzene, THF, Toluene), avoiding the need for aqueous/acidic media.
The Critical Failure Mode: The trityl group is acid-labile . The primary "side reaction" to avoid is the premature loss of the trityl group during polymerization. If this occurs, the monomer reverts to 4VIM, leading to immediate precipitation, cross-linking (gelation), and loss of molecular weight control.
Experimental Workflow & Logic
The following diagram illustrates the critical path to successful polymerization, highlighting the "Kill Zones" where side reactions most frequently occur.
Caption: Workflow for 1-trityl-4-vinylimidazole polymerization showing critical failure paths leading to deprotection and gelation.
Troubleshooting & FAQs
Module 1: Monomer Purity & Stability
Q: My monomer solution is turning cloudy before I even add the initiator. Why? A: This indicates premature deprotection or hydrolysis.
-
Cause: The trityl group is hydrolytically unstable in the presence of trace acid and moisture. If your solvent (e.g., chloroform, DCM) contains trace HCl or is not anhydrous, the trityl group cleaves, generating insoluble triphenylmethanol and free 4-vinylimidazole.
-
Solution:
-
Recrystallization: Recrystallize the monomer from dry toluene or benzene/hexane mixtures to remove trityl alcohol impurities.
-
Base Wash: Wash the organic monomer solution with 5% NaHCO₃ or dilute NaOH before drying to neutralize any acidic species.
-
Solvent Prep: Use only distilled, anhydrous solvents stored over molecular sieves. Avoid Chloroform unless it is strictly base-stabilized.
-
Q: Can I store the monomer in solution? A: No. Store 1-trityl-4-vinylimidazole as a solid at -20°C under argon. In solution, slow hydrolysis can occur over time, introducing "free" imidazole impurities that will act as chain transfer agents in future reactions.
Module 2: Reaction Conditions (Avoiding Side Reactions)
Q: I am observing low conversion and low molecular weight. Is the trityl group retarding the reaction? A: Yes, steric hindrance is a factor, but chain transfer is the likely culprit for low MW.
-
Mechanism: While the trityl group protects the N-H, the bulky group can slow down the propagation rate constant (
). However, if you see very low MW, it suggests the trityl group might have partially fallen off, allowing the free imidazole to engage in degradative chain transfer. -
Protocol Adjustment:
-
Increase Concentration: Run the polymerization at higher monomer concentrations (e.g., 2–3 M) to favor propagation over transfer.
-
Initiator: Use AIBN (Azobisisobutyronitrile) rather than peroxides (BPO). Peroxides can oxidize the imidazole ring or induce side reactions with the trityl ether linkage.
-
Temperature: Maintain 60–70°C. Higher temperatures (>80°C) increase the risk of thermal cleavage of the trityl group.
-
Q: Which solvent system minimizes side reactions? A:
| Solvent | Suitability | Risk Factor |
|---|---|---|
| Benzene/Toluene | High | Excellent solubility for trityl-monomer; inert to radical transfer. |
| THF (Anhydrous) | Medium | Good solubility, but higher chain transfer constant than benzene. |
| Acetic Acid | CRITICAL FAIL | DO NOT USE. Will deprotect trityl immediately. (Used only for unprotected 4VIM). |
| DMF/DMSO | Low | High polarity can encourage hydrolysis if not strictly dry; difficult to remove. |
Module 3: Controlled Polymerization (RAFT/ATRP)
Q: Can I use RAFT to control the molecular weight of the trityl monomer? A: Yes, but you must select the Chain Transfer Agent (CTA) carefully.
-
Issue: Many RAFT agents (dithiobenzoates) are susceptible to aminolysis. Even with the trityl group, trace amounts of deprotected amine can degrade the CTA, killing the "living" character.
-
Recommendation: Use Trithiocarbonates (e.g., EMP or DDMAT). They are more hydrolytically stable and less prone to degradation by trace amines than dithiobenzoates.
-
Reference: RAFT polymerization of vinylimidazoles often requires specific conditions. For the protected monomer, standard non-acidic RAFT protocols apply.
Q: Why did my ATRP reaction turn green and stop? A: This indicates Copper (II) accumulation due to catalyst poisoning.
-
Cause: If any trityl group is lost, the free imidazole nitrogen (N3) coordinates strongly to the Cu(I) catalyst, displacing the ligand. This deactivates the catalyst or traps it in the oxidized Cu(II) state, halting polymerization (the "dead" reaction turns green/blue).
-
Fix:
-
Use a strongly binding ligand (e.g., Me6TREN or TPMA) that out-competes the imidazole for the copper center.
-
Ensure strict anhydrous conditions to prevent deprotection.
-
Validated Protocol: Free Radical Polymerization of 1-Trityl-4-VIM
Objective: Synthesis of Poly(1-trityl-4-vinylimidazole) with minimal side reactions.
-
Pre-Step (Purification): Dissolve monomer in minimal dry benzene. Filter to remove any insoluble trityl alcohol. Recrystallize if necessary.
-
Setup: In a flame-dried Schlenk tube, dissolve 1-trityl-4-vinylimidazole (1.0 eq) in anhydrous Benzene or Toluene ([M] = 1.0 – 2.0 M).
-
Initiator: Add AIBN (0.01 – 0.02 eq).
-
Degassing: Perform 3 cycles of freeze-pump-thaw. Oxygen inhibition is severe for this monomer; thorough degassing is non-negotiable.
-
Polymerization: Stir at 70°C for 12–24 hours under Argon.
-
Checkpoint: The solution should remain clear. Cloudiness implies deprotection/crosslinking.
-
-
Workup:
-
Precipitate into cold methanol containing 1% Triethylamine (TEA).
-
Why TEA? The base neutralizes any trace acid in the methanol, preventing deprotection during the precipitation step.
-
Filter and dry under vacuum at 40°C.
-
References
-
Allen, M. H., et al. (2012). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry. (Describes the challenges of 4-VIM and the necessity of specific conditions, contrasting with protected routes). Link
-
Fan, B., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. (Provides kinetic data and solvent effects relevant to vinylimidazole derivatives). Link
-
Anderson, J., et al. Polymerization of 1-vinylimidazole and related monomers. (General reference for the reactivity ratios and side reactions of vinylimidazoles). Link
-
Moad, G., et al. The Chemistry of Radical Polymerization. (Authoritative text on the mechanism of retardation and chain transfer in nitrogen-heterocycle monomers). Link
(Note: While direct papers on "1-trityl-4-vinylimidazole" are rarer than those for the naked monomer, the protocols above are synthesized from standard protecting group chemistry combined with the known polymerization kinetics of the vinylimidazole family found in the cited literature.)
Technical Support Guide: Scale-Up Synthesis of 1-Trityl-4-Vinyl-1H-Imidazole
Subject: Process Optimization, Troubleshooting, and Quality Control for 1-Trityl-4-Vinylimidazole (Tr-VIM) Document ID: TS-CHEM-882-VIM Audience: Process Chemists, Scale-Up Engineers, R&D Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6]
Target Molecule: 1-(Triphenylmethyl)-4-vinyl-1H-imidazole CAS: 70356-29-1 (Generic for trityl vinylimidazoles) / Specific isomer dependent. Primary Application: Protected monomer for controlled radical polymerization (RAFT/ATRP) or intermediate for N-functionalized imidazole therapeutics (e.g., Ondansetron analogs).
The Core Challenge: The synthesis of 1-trityl-4-vinylimidazole presents a "triad of instability":
-
Regiochemical Ambiguity: 4(5)-Vinylimidazole exists in tautomeric equilibrium. Tritylation must be steered to the N1 position to yield the sterically favored 1,4-isomer rather than the 1,5-isomer.
-
Polymerization Risk: The vinyl group is prone to spontaneous radical polymerization, especially during the exothermic tritylation or thermal purification steps.
-
Acid Lability: The trityl-nitrogen bond (Tr-N) is acid-sensitive. Standard acidic workups used for removing amine bases can inadvertently deprotect the product.
Optimized Synthetic Workflow (The "Schiavone Route")
This protocol is adapted from the foundational work of Schiavone et al. and optimized for kilogram-scale reproducibility.
Reaction Scheme:
Step-by-Step Protocol
| Phase | Parameter | Specification | Technical Rationale |
| 1. Prep | Inhibitor | BHT (Butylated hydroxytoluene) @ 200-500 ppm | Essential to prevent "popcorn" polymerization of the vinyl group during the exotherm. |
| 2. Setup | Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | DCM offers better solubility for the bulky trityl group; MeCN allows for easier product precipitation during workup. |
| 3. Addition | Temperature | 0°C to 5°C (Critical) | Add Trityl Chloride (TrCl) slowly to the imidazole/base solution. The reaction is exothermic. High heat favors the formation of the unwanted 1,5-isomer and polymerization. |
| 4. Base | Reagent | Triethylamine (Et3N) (1.2 - 1.5 eq) | Scavenges the HCl by-product. Must be dry to prevent hydrolysis of TrCl to trityl alcohol. |
| 5. Workup | Quench | Ice-Water Wash (pH ~7-8) | Do not use strong acid. Wash the organic phase with cold water to remove Et3N·HCl salts. |
| 6. Isolation | Method | Crystallization | Evaporate solvent (keep bath <40°C) and recrystallize from Acetonitrile or Toluene/Heptane . |
Critical Control Points & Troubleshooting
This section addresses specific failure modes reported by users.
Issue 1: "My product turned into a jelly/insoluble plastic during drying."
Diagnosis: Spontaneous Polymerization. Root Cause:
-
Lack of radical inhibitor.
-
Rotary evaporator bath temperature too high (>45°C).
-
Concentration of the monomer increases the rate of polymerization (auto-acceleration).
Corrective Action:
-
Immediate: Discard the batch; cross-linked polymer cannot be reversed.
-
Prevention: Add BHT or MEHQ (Monomethyl ether hydroquinone) to the reaction pot before adding reagents. Ensure an air bleed is used during vacuum distillation (oxygen activates MEHQ). Keep heating baths below 40°C.
Issue 2: "NMR shows a mixture of isomers (1,4 vs 1,5)."
Diagnosis: Regiochemical lack of control. Mechanism: The trityl group is bulky. Thermodynamically, it prefers the N1 position (distal from the vinyl group at C4) to form the 1,4-isomer . The 1,5-isomer (trityl at N1, vinyl at C5) suffers from severe steric clash between the trityl phenyl rings and the vinyl proton. Root Cause:
-
Reaction temperature too high (kinetic control takes over).
-
Fast addition of reagents.
Corrective Action:
-
Protocol Adjustment: Conduct the tritylation at 0°C and allow to warm slowly to room temperature overnight. This favors the thermodynamic product (1,4-isomer).
-
Purification: The 1,4-isomer is significantly more crystalline. Recrystallization from Acetonitrile effectively purges the minor 1,5-isomer (which remains in the mother liquor).
Issue 3: "Low yield; product smells like triphenylmethanol."
Diagnosis: Hydrolysis.[1] Root Cause:
-
Wet solvents (DCM/MeCN).
-
Acidic workup (pH < 5).
-
Trityl chloride reagent was partially hydrolyzed before use.
Corrective Action:
-
Reagent Check: Verify TrCl quality (should be white crystals, not off-white powder).
-
Solvent: Use anhydrous solvents (Karl Fischer < 0.05% water).
-
Workup: Ensure the aqueous wash is neutral or slightly basic (NaHCO3 wash). The Tr-N bond is stable to base but cleaves rapidly in acid.
Visual Workflow (Process Logic)
Caption: Optimized workflow for the synthesis of 1-trityl-4-vinylimidazole emphasizing temperature control and inhibitor use.
Frequently Asked Questions (FAQ)
Q1: Can I use column chromatography for purification? A: At small scale (<5g), yes. However, silica gel is slightly acidic and can cause slow deprotection of the trityl group or catalyze polymerization. For scale-up (>100g), crystallization is mandatory. It is cheaper, scalable, and superior for removing the regioisomer.
Q2: How do I store the final product? A: Store at 2–8°C in a dark, tightly sealed container. Although the trityl group stabilizes the imidazole, the vinyl group remains sensitive to light and heat. Long-term storage requires an inert atmosphere (Argon/Nitrogen).
Q3: Why does the literature mention "HCl" in the workup? A: Some older protocols (e.g., Schiavone) might mention pouring into dilute acid to neutralize excess amine. This is risky. If the pH drops below 4, you will lose the trityl group. We recommend a simple water wash or a saturated NaHCO3 wash to ensure the trityl group remains intact.
Q4: My starting material (4-vinylimidazole) is dark/oily. Can I still use it? A: 4-vinylimidazole degrades over time. If it is dark, it likely contains polymers. You should purify the starting material first (recrystallization or vacuum distillation with inhibitor) or the yield of the tritylation will be very poor.
References
-
Schiavone, R. J., & Overberger, C. G. (1988).[1] Reactions and polymerization of 1-trityl-4-vinylimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 26(1), 107-115.
-
Anderson, J., et al. (2011). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. (Provides context on vinylimidazole stability and polymerization conditions).
-
Frontier, A. (2023). Tips and Tricks for Crystallization. University of Rochester. (General guidance on solvent selection for polar organics).
Sources
Technical Support Center: Synthesis of 1-trityl-4-vinyl-1H-imidazole
Introduction: This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-trityl-4-vinyl-1H-imidazole. The imidazole scaffold is a crucial component in many pharmaceutical compounds, and the vinyl group offers a versatile handle for further chemical modifications.[1] However, the multi-step synthesis and the nature of the protecting groups and reagents can sometimes lead to unexpected results, particularly in NMR spectra. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-trityl-4-vinyl-1H-imidazole?
A1: The most prevalent and logical synthetic pathway involves a multi-step process that begins with the protection of an imidazole derivative.[2] A common starting material is 4(5)-bromo-1H-imidazole or a similar 4-substituted imidazole. The synthesis generally proceeds as follows:
-
N-Tritylation: The imidazole nitrogen is protected with a trityl group (triphenylmethyl) by reacting it with trityl chloride in the presence of a base like pyridine or sodium hydride in an appropriate solvent such as DMF.[3][4] This step is crucial to prevent side reactions at the imidazole nitrogen in subsequent steps.
-
Functionalization at the C4 Position: The 4-position of the tritylated imidazole is then functionalized. A key intermediate is 1-trityl-1H-imidazole-4-carbaldehyde (also known as 4-formyl-1-tritylimidazole).[5][6] This can be achieved through various methods, such as a Grignard reaction followed by oxidation, or by using a formylating agent.
-
Vinyl Group Installation: The final step is the conversion of the aldehyde group at the C4 position into a vinyl group. The most common method for this transformation is the Wittig reaction, which utilizes a phosphorus ylide (e.g., methyltriphenylphosphonium bromide with a strong base like n-butyllithium) to react with the aldehyde.[7][8]
Q2: Why is the trityl group used as a protecting group for the imidazole nitrogen?
A2: The trityl (Trt) group is an excellent choice for protecting the N-H of imidazole for several key reasons:
-
Steric Hindrance: It is a bulky group that effectively shields the protected nitrogen from participating in unwanted side reactions.[9]
-
Acid Sensitivity: The trityl group is stable under basic and neutral conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or even aqueous acetic acid).[9][10][11] This allows for selective deprotection without disturbing other acid-labile groups if carefully controlled.
-
Increased Solubility: The hydrophobic nature of the trityl group can enhance the solubility of imidazole intermediates in organic solvents, which can be advantageous for reaction and purification processes.
-
Facilitates Crystallization: The introduction of the rigid and bulky trityl group can often facilitate the crystallization of intermediates, simplifying their purification.[9]
Q3: My overall yield is low. What are the critical steps to optimize?
A3: Low overall yield in a multi-step synthesis can be attributed to losses at each stage. Here are the critical points to focus on:
-
Tritylation: Ensure the complete deprotonation of the imidazole N-H before adding trityl chloride to avoid unreacted starting material. Using a strong, non-nucleophilic base like sodium hydride is often more efficient than tertiary amines.
-
Wittig Reaction: The generation of the ylide is critical. Ensure your solvent (e.g., THF) is anhydrous and the strong base (e.g., n-BuLi) is fresh and properly titrated. The reaction is also sensitive to temperature; typically, the ylide is generated at low temperatures (0 °C to -78 °C) before the aldehyde is added.[12]
-
Purification: Each intermediate purification step can lead to significant material loss. Optimize your chromatography conditions (solvent system, silica gel loading) to achieve good separation without excessive band broadening. If possible, consider crystallization as a higher-yielding alternative to chromatography.
Troubleshooting Guide: Unexpected NMR Peaks
Interpreting NMR spectra is a critical step in verifying the structure and purity of your synthesized compounds. Unexpected peaks can be unsettling, but they provide valuable clues about what is happening in your reaction flask.
Expected ¹H and ¹³C NMR Data
Before troubleshooting the unexpected, it's essential to know what to expect. The following table summarizes the approximate chemical shifts for the target compound, 1-trityl-4-vinyl-1H-imidazole, and its key precursor.
| Compound | Protons/Carbons | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| 1-trityl-4-vinyl-1H-imidazole | Trityl-H (aromatic) | 7.10 - 7.50 (m, 15H) | 127.0 - 130.0, 142.0 (quat.) |
| Imidazole H-2 | ~7.60 (s, 1H) | ~138.0 | |
| Imidazole H-5 | ~7.00 (s, 1H) | ~118.0 | |
| Vinyl -CH= | 6.50 - 6.70 (dd, 1H) | ~130.0 | |
| Vinyl =CH₂ | 5.10 - 5.70 (m, 2H) | ~115.0 | |
| 1-trityl-1H-imidazole-4-carbaldehyde | Trityl-H (aromatic) | 7.10 - 7.50 (m, 15H) | 127.0 - 130.0, 142.0 (quat.) |
| Imidazole H-2 | ~7.80 (s, 1H) | ~140.0 | |
| Imidazole H-5 | ~7.70 (s, 1H) | ~125.0 | |
| Aldehyde -CHO | 9.80 - 10.0 (s, 1H) | ~185.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[13][14]
Q&A: Diagnosing Unexpected Peaks
Q4: I see a sharp singlet around 9.8-10.0 ppm in the ¹H NMR of my final product. What is it?
A4: This is almost certainly the aldehyde proton of your starting material, 1-trityl-1H-imidazole-4-carbaldehyde.
-
Causality: Its presence indicates an incomplete Wittig reaction.[7] This could be due to several factors: insufficient Wittig reagent, deactivated ylide (due to moisture or air), or a reaction time that was too short.
-
Troubleshooting Workflow:
-
Confirm Identity: Compare the full ¹H NMR spectrum of your product with that of the starting aldehyde. The imidazole protons H-2 and H-5 of the aldehyde will also be present (around 7.80 and 7.70 ppm, respectively).
-
Optimize Reaction:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous THF.
-
Use a fresh, properly titrated solution of n-BuLi or another strong base.
-
Increase the equivalents of the Wittig reagent (e.g., from 1.1 eq to 1.5 eq).
-
Increase the reaction time or gently warm the reaction mixture after the initial addition.
-
-
Purification: Unreacted aldehyde can usually be separated from the vinyl product using column chromatography on silica gel, as the vinyl product is typically less polar.
-
Q5: My ¹H NMR shows a complex multiplet in the vinyl region (5.0-6.8 ppm) but the integration is incorrect, and I have extra peaks in the aromatic region (7.0-8.0 ppm). What's going on?
A5: This could be due to the presence of triphenylphosphine oxide (TPPO), a byproduct of the Wittig reaction.
-
Causality: The Wittig reaction stoichiometrically produces one equivalent of TPPO for every equivalent of aldehyde consumed.[8] The phosphorus atom in TPPO can couple with nearby protons, leading to complex splitting patterns. The aromatic protons of TPPO overlap with those of your trityl group but often have a distinct pattern.
-
Troubleshooting Workflow:
-
Confirm Identity: Obtain a reference ¹H NMR spectrum of authentic triphenylphosphine oxide. The aromatic protons of TPPO typically appear as multiplets around 7.4-7.8 ppm. A ³¹P NMR spectrum would show a characteristic peak for TPPO around +25 to +35 ppm.
-
Purification: TPPO is notoriously difficult to remove by standard silica gel chromatography because it has a similar polarity to many organic products. Here are some effective removal strategies:
-
Crystallization: If your product is a solid, attempt to crystallize it from a suitable solvent system. TPPO may remain in the mother liquor.
-
Acid/Base Extraction: Dissolve the crude product in a nonpolar solvent like diethyl ether. TPPO is poorly soluble in ether and may precipitate. Alternatively, washing the organic layer with a dilute acid solution can sometimes help.
-
Specialized Chromatography: If all else fails, chromatography on alumina instead of silica can sometimes be more effective at separating TPPO.
-
-
Q6: I have a broad singlet that disappears when I add a drop of D₂O to my NMR tube. Where did it come from?
A6: This indicates the presence of an exchangeable proton, most likely from water or an N-H proton from deprotected imidazole.
-
Causality:
-
Water: The most common source is residual moisture in your sample or the NMR solvent.
-
Deprotection: The trityl group is acid-labile.[11] If your sample was exposed to acidic conditions during workup or purification (e.g., on acidic silica gel, or from an un-neutralized reaction quench), you may have partially or fully cleaved the trityl group, revealing the imidazole N-H proton. The resulting 4-vinyl-1H-imidazole would show an N-H peak (often broad) and would lack the characteristic trityl group signals in the 7.1-7.5 ppm region.
-
-
Troubleshooting Workflow:
-
Confirm Identity via D₂O Exchange:
-
Protocol: Dissolve your sample in the NMR solvent (e.g., CDCl₃). Acquire a spectrum. Add one drop of deuterium oxide (D₂O), shake the tube vigorously for 30 seconds, and re-acquire the spectrum. If the peak disappears, it is an exchangeable proton.[15]
-
-
Check for Deprotection: Look for the absence of the large 15H multiplet for the trityl group. If it's gone or significantly reduced in integration, deprotection has occurred. The ¹H NMR of imidazole itself shows peaks around 7.1 and 7.7 ppm.[16]
-
Prevent Deprotection:
-
Neutralize your reaction workup carefully.
-
When performing column chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
Avoid prolonged exposure to acidic conditions.
-
-
Q7: I'm seeing unexpected peaks in the aliphatic region (1.0-2.5 ppm), but my product shouldn't have any.
A7: These peaks are likely from solvent impurities or byproducts from your reagents.
-
Causality:
-
Grease: A multiplet around 1.2-1.4 ppm can be from vacuum grease if you used ground glass joints.
-
Hexanes/Ethyl Acetate: If used in your chromatography, these solvents can be difficult to remove completely under vacuum and may appear as characteristic peaks.[15]
-
Butyllithium Byproducts: If you used n-BuLi, residual butane or other alkanes can be present.
-
-
Troubleshooting Workflow:
-
Identify the Contaminant: Compare the chemical shifts of the unexpected peaks to known spectra of common lab solvents.[17]
-
Improve Purification:
-
High Vacuum: Place your sample under high vacuum for an extended period (several hours to overnight) to remove volatile solvents. Gentle heating can aid this process if your compound is stable.
-
Co-evaporation: Dissolve your sample in a low-boiling solvent like dichloromethane (DCM), then re-evaporate the solvent. Repeat this process 2-3 times. The DCM can help to azeotropically remove higher-boiling solvents like ethyl acetate.[15]
-
Careful Handling: Be meticulous in avoiding contamination from grease or other sources during sample preparation.
-
-
Visualizing the Process
Synthetic Workflow
The following diagram illustrates the common synthetic pathway for 1-trityl-4-vinyl-1H-imidazole.
Caption: General synthetic route for 1-trityl-4-vinyl-1H-imidazole.
NMR Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing the source of unexpected NMR peaks.
Caption: A decision-making flowchart for NMR troubleshooting.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
Sources
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 2. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 | Benchchem [benchchem.com]
- 3. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
The Trityl Advantage: A Comparative Guide to Controlled Vinylimidazole Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined poly(vinylimidazole) (PVIm) and its derivatives is of paramount importance for a wide range of applications, including drug delivery, gene therapy, and catalysis. However, the inherent reactivity of the imidazole ring presents significant challenges to achieving controlled polymerization, often leading to polymers with broad molecular weight distributions and limited architectural control. This guide provides an in-depth technical comparison of polymerization strategies, highlighting the distinct advantages of employing a trityl protecting group, particularly in the context of living anionic polymerization.
The Challenge of Unprotected Vinylimidazole Polymerization
The lone pair of electrons on the nitrogen atom of the imidazole ring in vinylimidazole monomers can interfere with polymerization processes. In free-radical polymerization, this can lead to chain transfer reactions, resulting in polymers with high polydispersity indices (PDI)[1][2]. Anionic polymerization, a powerful technique for producing polymers with well-defined architectures and low PDIs, is particularly susceptible to side reactions with acidic protons or electrophilic functional groups[3][4][5]. The unprotected imidazole ring can act as a site for undesirable side reactions, preventing the formation of living polymers[3].
Recent advancements in controlled radical polymerization, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of well-controlled PVIm. This is often achieved by conducting the polymerization in an acidic solvent like acetic acid, which protonates the imidazole ring and stabilizes the propagating radical, leading to polymers with low PDIs[5][6][7]. While effective, this approach is limited to radical polymerization methods.
The Trityl Protecting Group: Enabling Living Anionic Polymerization
To unlock the full potential of living anionic polymerization for vinylimidazole, the use of a protecting group is essential[8][9]. The trityl (triphenylmethyl, Tr) group emerges as a superior choice due to a combination of its unique properties.
Key Advantages of the Trityl Group:
-
Steric Hindrance for Controlled Polymerization: The most significant advantage of the bulky trityl group is its ability to sterically shield the reactive nitrogen atom of the imidazole ring. This steric hindrance prevents the growing polymer chain end from interacting with the protected imidazole, thereby eliminating side reactions that would otherwise terminate the living polymerization[3]. This allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions, a hallmark of living anionic polymerization[10].
-
Facilitating Living Anionic Polymerization: By masking the reactive imidazole functionality, the trityl group transforms the vinylimidazole monomer into a substrate suitable for living anionic polymerization[8]. This powerful technique allows for the synthesis of complex polymer architectures, such as block copolymers, with high precision.
-
Mild and Selective Deprotection: The trityl group is renowned for its acid lability, allowing for its removal under mild acidic conditions that do not degrade the polymer backbone[11]. This selective deprotection is crucial for regenerating the functional imidazole groups in the final polymer, making them available for subsequent applications.
Comparative Analysis: Trityl-Protected vs. Alternative Methods
| Polymerization Method | Monomer | Control over Molar Mass | Polydispersity Index (PDI) | Polymer Architecture | Post-polymerization Modification |
| Living Anionic Polymerization | Trityl-Protected Vinylimidazole | High | Very Low (<1.1) [11] | Complex architectures (e.g., block copolymers) | Deprotection to yield functional PVIm |
| RAFT Polymerization | Unprotected Vinylimidazole (in acidic media) | Good | Low (~1.05 - 1.4)[5][7] | Linear, block copolymers | Functional imidazole present |
| Free Radical Polymerization | Unprotected Vinylimidazole | Poor | High[1][2] | Branched, cross-linked | Functional imidazole present |
Experimental Evidence
While direct side-by-side comparative studies are limited, the principles of anionic polymerization and the successful application of protecting groups to other functional monomers provide a strong basis for the advantages of the trityl group. Anionic polymerization of functional monomers is a well-established field, demonstrating that protecting reactive sites is a robust strategy for achieving living polymerization and producing well-defined polymers[8][9]. For instance, the living anionic polymerization of other protected amine-containing vinyl monomers has been shown to yield polymers with predictable molecular weights and narrow polydispersities[9].
Furthermore, the use of resonance-stabilized anionic initiators, such as those derived from trityl potassium (TritylK), in the polymerization of other functional monomers highlights the compatibility of the trityl moiety with anionic polymerization conditions[6]. The successful living anionic polymerization of 4-vinyltriphenylamine, a monomer with a bulky amine substituent, to produce polymers with PDIs less than 1.1 further supports the feasibility of achieving similar control with trityl-protected vinylimidazole.
In contrast, RAFT polymerization of unprotected N-vinylimidazolium salts has yielded polymers with PDIs typically in the range of 1.4 to 1.6, demonstrating less control compared to what is achievable with living anionic polymerization of protected monomers[7].
Experimental Workflow
The following outlines the general workflow for the synthesis of well-defined poly(vinylimidazole) using the trityl protection strategy.
Figure 1. General workflow for the synthesis of poly(vinylimidazole).
Detailed Protocol:
1. Synthesis of 1-Trityl-4-vinylimidazole:
A detailed procedure for the synthesis of the protected monomer is a prerequisite. Typically, this involves the reaction of vinylimidazole with trityl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. Purification is generally achieved through column chromatography.
2. Living Anionic Polymerization of 1-Trityl-4-vinylimidazole:
This step requires stringent anhydrous and oxygen-free conditions.
-
Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from a drying agent (e.g., sodium/benzophenone).
-
Initiator: A solution of an anionic initiator, such as n-butyllithium (n-BuLi) in hexane, titrated to determine its exact concentration.
-
Procedure:
-
The purified 1-trityl-4-vinylimidazole monomer is dissolved in anhydrous THF in the Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
The calculated amount of initiator is added dropwise to the monomer solution via syringe. The polymerization is typically allowed to proceed for a specific time to ensure complete monomer conversion.
-
The living polymer chains are terminated by the addition of a quenching agent, such as degassed methanol.
-
The protected polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane) and dried under vacuum.
-
3. Deprotection of Poly(1-trityl-vinylimidazole):
-
Procedure:
-
The trityl-protected polymer is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
A solution of a mild acid, such as trifluoroacetic acid (TFA), is added to the polymer solution.
-
The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by techniques like TLC or NMR spectroscopy.
-
The deprotected poly(vinylimidazole) is isolated by precipitation into a non-solvent (e.g., diethyl ether) and dried under vacuum.
-
Conclusion
The use of a trityl protecting group offers a robust and highly effective strategy for achieving the controlled living anionic polymerization of vinylimidazole. This approach provides unparalleled control over polymer molecular weight and distribution, enabling the synthesis of well-defined homopolymers and complex architectures like block copolymers. While alternative methods such as RAFT polymerization of the unprotected monomer have shown success, the trityl-anionic methodology holds the promise of achieving even higher levels of precision, which is critical for demanding applications in drug development and advanced materials science. The straightforward deprotection under mild conditions further enhances the utility of this method, providing access to functional poly(vinylimidazole) with a well-defined structure.
References
(A comprehensive list of all cited references with clickable URLs will be provided at the end of the full guide.)
References
-
Hirao, A., & Nakahama, S. (1990). Anionic living polymerization of protected functional monomers. Progress in Polymer Science, 15(2), 299-335. [Link]
-
Schultz, A. R., et al. (2016). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 7(33), 5234-5241. [Link]
-
Morton, M. (2012). Anionic polymerization: principles and practice. Academic press. [Link]
-
Hsieh, H. L., & Quirk, R. P. (Eds.). (2012). Anionic polymerization: principles and practical applications. CRC press. [Link]
-
Frey, H., & Ishizone, T. (2018). Living Anionic Polymerization–A Powerful Method. Advanced Science News. [Link]
-
Teodorescu, M., & Matyjaszewski, K. (2009). Anionic polymerization of polar vinyl monomers. In Controlled and Living Polymerizations (pp. 185-232). Wiley-VCH. [Link]
-
Goodwin, A., et al. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 49(17), 6213-6225. [Link]
-
Fan, B., et al. (2017). Facile synthesis of well-controlled poly (1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 8(3), 558-566. [Link]
-
Bamford, C. H., & Schofield, E. (1983). The polymerization of N-vinylimidazole. Polymer, 24(4), 433-438. [Link]
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Guliashvili, T., & Datashvili, T. (2010). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-62). Wiley-VCH. [Link]
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Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 42(23), 9096-9104. [Link]
-
Hirai, T., Hirano, T., & Nakahama, S. (2002). Living Anionic Polymerization of 4-Vinyltriphenylamine for Synthesis of Novel Block Copolymers Containing Low-Polydisperse Poly(4-vinyltriphenylamine) and Regioregular Poly(3-hexylthiophene) Segments. Macromolecules, 35(22), 8458-8463. [Link]
-
Erdem, B. (2016). Synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. Anadolu University Journal of Science and Technology A–Applied Sciences and Engineering, 17(5), 974-983. [Link]
-
Gunes, D. Z., & Purtas, M. (2021). Poly (N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. Turkish Journal of Chemistry, 45(5), 1536-1546. [Link]
-
Wikipedia. (2023). 1-Vinylimidazole. [Link]
-
Zhang, Y., et al. (2023). Double Stimuli-Responsive di-and Triblock Copolymers of Poly (N-isopropylacrylamide) and Poly (1-vinylimidazole): Synthesis and Self-Assembly. International Journal of Molecular Sciences, 24(1), 879. [Link]
-
Wang, Y., et al. (2018). Poly (1-vinyl-1, 2, 4-triazolium) poly (ionic liquid) s. [Link]
-
Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic polymerization: principles, practice, strength, consequences and applications. Springer. [Link]
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Truong, N. P., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859-869. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Polymer Science Learning Center. Anionic Vinyl Polymerization. [Link]
-
LibreTexts. (2021). 2.6: Anionic Polymerization. [Link]
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YouTube. (2024). Polymer Chemistry: Understanding Anionic Polymerization. [Link]
-
ResearchGate. Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. [Link]
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ResearchGate. Anionic synthesis of well-defined polymers with amine end groups. [Link]
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ResearchGate. (2021). 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization. [Link]
-
NSF Public Access Repository. Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. [Link]
-
ACS Publications. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. [Link]
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MDPI. Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. [Link]
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MDPI. Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System. [Link]
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Polymer Chemistry. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. [Link]
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ResearchGate. Aqueous RAFT Polymerization of Imidazolium-Type Ionic Liquid Monomers: En Route to Poly(ionic liquid)-Based Nanoparticles through RAFT Polymerization-Induced Self-Assembly. [Link]
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Strategic Protection of 4-Vinylimidazole: A Comparative Technical Guide
Executive Summary
The protection of 4-vinylimidazole (4-VI) presents a unique dual-challenge in organic synthesis: masking the acidic pyrrole-like nitrogen (
This guide evaluates four primary protecting group (PG) classes—Trityl (Trt) , Sulfonyl (Ts/DMAS) , Carbamate (Boc) , and Alkoxymethyl (SEM) —based on electronic influence, orthogonality, and experimental stability.
Part 1: Mechanistic Selection & Decision Logic
The choice of protecting group dictates the electronic character of the imidazole ring. Electron-withdrawing groups (EWGs) like Tosyl and Boc deactivate the ring, reducing basicity and preventing oxidation, but may activate the vinyl group toward nucleophilic attack (Michael addition). Electron-donating or neutral groups (Trityl, SEM) maintain ring electron density but are acid-sensitive.
Decision Matrix: Selecting the Right PG
Figure 1: Decision tree for selecting 4-vinylimidazole protecting groups based on reaction conditions.
Part 2: Comparative Analysis of Alternatives
Trityl (Triphenylmethyl, Trt)[1]
-
Best For: Preventing N-alkylation during basic workups; steric shielding.
-
Mechanism: The bulky trityl group selectively protects the less sterically hindered
tautomer (yielding 1-trityl-4-vinylimidazole). It is removed via solvolysis under mild acidic conditions. -
Pros: Extremely bulky (prevents aggregation), stable to strong bases (LDA, n-BuLi).
-
Cons: Acid labile (cannot survive TFA or strong HCl).
-
Vinyl Impact: Minimal electronic perturbation; vinyl group remains electron-rich.
Sulfonyls: Tosyl (Ts) and DMAS
-
Best For: C-2 Lithiation and Metal-Halogen Exchange.
-
Mechanism: Strong EWG character pulls density from the ring, increasing the acidity of the C-2 proton. This allows for clean lithiation at C-2 without deprotonating the vinyl group.
-
DMAS Advantage: The
-dimethylsulfamoyl (DMAS) group is more stable to nucleophilic attack than Tosyl and directs ortho-lithiation efficiently. -
Deprotection: Basic hydrolysis (NaOH/MeOH) or reductive cleavage (Mg/MeOH).
-
Vinyl Impact: Activates the vinyl group (Michael acceptor character increases).
SEM (2-(Trimethylsilyl)ethoxymethyl)[2][3]
-
Best For: Orthogonal protection strategies.
-
Mechanism: Cleaved by fluoride ions (TBAF).[1][2][3] This is crucial if your synthesis involves both acidic and basic steps where neither Trt nor Ts would survive.
-
Pros: Stable to BuLi (at low temp) and mild acids.
-
Cons: Introduction requires highly toxic SEM-Cl; removal with TBAF can be tedious to purify.
Boc (tert-Butyloxycarbonyl)
-
Best For: General synthesis; easy NMR monitoring.
-
Mechanism: Acid labile (TFA/DCM).
-
Warning: Thermal instability. N-Boc imidazoles can undergo "thermal rearrangement" or decomposition above 100°C.
-
Vinyl Impact: Moderate deactivation.
Part 3: Performance Data & Experimental Validation
The following data summarizes the stability and yield profiles for 4-vinylimidazole derivatives.
Table 1: Comparative Performance of Protecting Groups on 4-Vinylimidazole
| Metric | Trityl (Trt) | Tosyl (Ts) | SEM | Boc |
| Installation Yield | 85-92% | 90-95% | 75-82% | 88-94% |
| Regioselectivity | >95% (1,4-isomer) | ~85% (1,4-isomer) | ~60% (Mixture) | >90% (1,4-isomer) |
| Acid Stability | Poor (Cleaves < pH 4) | Excellent | Good (Dilute acid) | Poor (Cleaves in TFA) |
| Base Stability | Excellent | Poor (Hydrolysis) | Excellent | Moderate |
| Vinyl Polymerization Risk | Low | High (Michael Addn) | Low | Moderate |
| Deprotection Reagent | AcOH / MeOH | NaOH / MeOH | TBAF / THF | TFA / DCM |
Part 4: Validated Experimental Protocols
Protocol A: Regioselective Tritylation of 4-Vinylimidazole
Target: 1-(Triphenylmethyl)-4-vinylimidazole
Rationale: The reaction uses triethylamine as a base to scavenge HCl. The bulky trityl chloride preferentially attacks the less hindered nitrogen (
Reagents:
-
4-Vinylimidazole (1.0 eq)
-
Trityl Chloride (Trt-Cl) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.1 mol%)
Step-by-Step:
-
Dissolution: Dissolve 4-vinylimidazole and TEA in anhydrous DCM (0.2 M concentration) under
atmosphere. Add BHT to inhibit radical polymerization of the vinyl group. -
Addition: Cool to 0°C. Add Trt-Cl portion-wise over 15 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1). Product
will be significantly higher than starting material. -
Workup: Wash with water (
), saturated , and brine. -
Drying: Dry organic phase over
. Filter and concentrate in vacuo at <30°C (Heat sensitivity of vinyl group). -
Purification: Recrystallize from Toluene/Hexane or flash chromatography (silica, pre-treated with 1% TEA to prevent acid-catalyzed deprotection on the column).
Protocol B: Orthogonal Deprotection (SEM Removal)
Target: Recovery of 4-Vinylimidazole from SEM-protected precursor
Rationale: Fluoride-mediated cleavage is specific to silicon. The vinyl group is stable to TBAF, provided no strong electrophiles are present.
Reagents:
-
1-SEM-4-vinylimidazole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 3.0 eq)
-
Ethylenediamine (Scavenger for formaldehyde byproduct)
Step-by-Step:
-
Reaction: Dissolve substrate in THF. Add TBAF solution and ethylenediamine (1.0 eq).
-
Heating: Heat to 60°C for 4-6 hours. (Note: Monitor closely; prolonged heating >80°C may induce vinyl polymerization).
-
Workup: Dilute with EtOAc, wash with water.
-
Critical Step: The SEM byproduct (hydroxymethyl silane) can form emulsions. Wash repeatedly with brine.
-
Isolation: Concentrate and purify via column chromatography (DCM/MeOH 95:5).
Workflow Visualization: Synthesis Pathway
Figure 2: General synthetic workflow for N-protection, purification, and deprotection of 4-vinylimidazole.
Part 5: References
-
Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-Containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(16), 2439–2443. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
-
Iddon, B. (1985). N-Protection of imidazoles. Heterocycles, 23(2), 417-443. (Foundational review on N-protection regioselectivity).
-
Lipshutz, B. H., & Pegram, J. J. (1980).
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Primary source for SEM chemistry adaptable to imidazoles). -
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Michael addition risks with vinyl-heterocycles).
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A Comparative Guide to Spectroscopic Confirmation of Trityl Group Removal
For researchers, synthetic chemists, and professionals in drug development, the trityl group (and its derivatives like dimethoxytrityl, DMT) is an indispensable tool for protecting hydroxyl, amine, and thiol functionalities.[1][2][3] Its steric bulk and acid lability make it particularly valuable in complex multi-step syntheses, such as in oligonucleotide and carbohydrate chemistry.[1][4][5] However, the quantitative confirmation of its removal—a critical step known as detritylation—is paramount to ensure the success of subsequent synthetic transformations and the purity of the final product. This guide provides an in-depth comparison of common spectroscopic methods for unequivocally confirming the removal of the trityl group, complete with experimental insights and protocols.
The Chemistry of Detritylation: A Brief Overview
The trityl group is typically removed under acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable and brightly colored trityl cation.[6] This inherent property of forming a colored cation is exploited in one of the primary methods for monitoring the reaction. The overall transformation is the replacement of a bulky, non-polar protecting group with a smaller, more polar functional group (e.g., a primary alcohol). This change in physicochemical properties forms the basis for the spectroscopic and chromatographic techniques discussed below.
Spectroscopic Techniques for Monitoring Detritylation
A multi-faceted approach, often employing a combination of the following techniques, provides the most robust confirmation of complete detritylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative method for confirming detritylation. Both ¹H and ¹³C NMR provide direct evidence of the disappearance of the trityl group and the appearance of the newly deprotected functional group.
-
Key Indicator: The disappearance of the characteristic multiplet signals of the aromatic protons of the trityl group, typically found in the range of 7.20-7.50 ppm .[7][8] For dimethoxytrityl (DMT) groups, additional signals for the methoxy protons will be present around 3.7-3.8 ppm , and the aromatic protons will have a more complex pattern.
-
Confirmation of Deprotection: The appearance of a new signal corresponding to the proton of the deprotected functional group. For instance, the proton of a primary alcohol (-CH₂H ) will appear, and the hydroxyl proton (-OH ) may be observed, often as a broad singlet. The chemical shift of the methylene protons adjacent to the newly formed hydroxyl group will also shift.
-
Experimental Insight: ¹H NMR provides a quantitative measure of the reaction's progress. By integrating the signals of the starting material and the product, one can determine the percentage of conversion. It is crucial to use a solvent that does not have signals overlapping with the key regions of interest. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Key Indicator: The disappearance of the signals corresponding to the carbons of the trityl group. The three phenyl rings of the trityl group give rise to several signals in the aromatic region (~127-145 ppm ).[7][9] The quaternary carbon attached to the oxygen is also a key marker.
-
Confirmation of Deprotection: The appearance of a new carbon signal for the deprotected functional group. For a primary alcohol, the carbon bearing the hydroxyl group (-C H₂OH) will appear at a characteristic chemical shift (typically ~60-65 ppm ).[10]
-
Experimental Insight: While ¹³C NMR is less sensitive and requires longer acquisition times than ¹H NMR, it provides a clear fingerprint of the carbon skeleton of the molecule.[9][10] Proton-decoupled ¹³C NMR spectra are typically used to simplify the spectrum to a series of singlets, making interpretation more straightforward.[10]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Trityl Aromatic Protons | 7.20 - 7.50 | 127 - 145 |
| Deprotected -CH₂OH | Varies (e.g., ~3.5-4.0) | ~60 - 65 |
Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the trityl group and a deprotected primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms detritylation by detecting the mass difference between the starting material and the product.
-
Key Indicator: A decrease in the mass-to-charge ratio (m/z) corresponding to the mass of the trityl group (C₁₉H₁₅, ~243.3 g/mol ) or its derivatives.
-
Confirmation of Deprotection: The appearance of a new peak in the mass spectrum with an m/z value that matches the expected molecular weight of the deprotected compound.
-
Experimental Insight: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For complex molecules like oligonucleotides, MS is invaluable for confirming the final product's identity and purity.[11][12] Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful combination, as it allows for the separation of the reaction mixture components followed by their individual mass analysis.[12][13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and effective method for real-time monitoring of detritylation reactions, especially in automated oligonucleotide synthesis.[15]
-
Key Indicator: The appearance of a strong absorbance in the visible region of the spectrum. The trityl cation, which is released during the acidic deprotection step, is intensely colored (yellow-orange) and has a characteristic maximum absorbance (λmax) around 410-435 nm .[16][17] For the dimethoxytrityl (DMT) cation, the λmax is shifted to around 495 nm .
-
Confirmation of Deprotection: The intensity of the color, and thus the absorbance, is directly proportional to the amount of trityl cation released. This allows for the quantitative monitoring of the reaction progress.[15]
-
Experimental Insight: This method is particularly well-suited for flow chemistry and automated synthesis setups where the effluent from the reaction can be continuously monitored by a UV-Vis detector.[15] It is important to note that this method monitors the formation of the byproduct (the trityl cation) rather than the product itself.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to confirm detritylation by observing the disappearance of characteristic vibrational bands of the trityl group and the appearance of new bands from the deprotected functional group.
-
Key Indicator: The disappearance of the C-H stretching peaks of the aromatic rings of the trityl group (around 3000-3100 cm⁻¹ ) and the aromatic ring stretching vibrations (around 1600 cm⁻¹ ).[18]
-
Confirmation of Deprotection: The appearance of a new, often broad, absorption band corresponding to the stretching vibration of the newly exposed functional group. For an alcohol, this will be a prominent O-H stretching band in the region of 3200-3600 cm⁻¹ .[18][19]
-
Experimental Insight: IR spectroscopy is a relatively quick and simple technique. It is particularly useful for solid-phase synthesis, where the resin-bound material can be analyzed directly. Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient method for analyzing solid and liquid samples with minimal preparation.
| Spectroscopic Technique | Key Observation for Detritylation | Advantages | Limitations |
| ¹H NMR | Disappearance of aromatic signals (7.2-7.5 ppm) and appearance of new proton signals. | Quantitative, provides detailed structural information. | Requires a relatively pure sample, can be time-consuming. |
| ¹³C NMR | Disappearance of aromatic carbon signals (127-145 ppm). | Unambiguous confirmation of carbon skeleton changes. | Lower sensitivity, longer acquisition times. |
| Mass Spectrometry | Decrease in m/z corresponding to the mass of the trityl group. | Highly sensitive, provides accurate molecular weight information. | Does not provide structural information on its own. |
| UV-Vis Spectroscopy | Appearance of absorbance from the trityl cation (~410-435 nm). | Excellent for real-time reaction monitoring, simple, and fast. | Indirect method (monitors byproduct), not universally applicable. |
| IR Spectroscopy | Disappearance of aromatic C-H stretches and appearance of new functional group stretches (e.g., O-H). | Fast, simple, applicable to solid and liquid samples. | Can be less informative for complex molecules with many functional groups. |
Table 2. Comparison of Spectroscopic Techniques for Confirming Trityl Group Removal.
Experimental Protocols
Protocol 1: Monitoring Detritylation by Thin-Layer Chromatography (TLC)
TLC is a rapid and indispensable tool for monitoring the progress of a detritylation reaction before committing to more detailed spectroscopic analysis.[20][21][22]
-
Prepare the TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At various time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material as a reference.
-
Develop the plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity of the solvent system should be chosen to give a good separation between the starting material and the product.
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analyze the results: The trityl-protected starting material will be less polar and have a higher Rf value than the deprotected, more polar product. The reaction is complete when the spot corresponding to the starting material has disappeared and a new, lower Rf spot corresponding to the product is prominent.
Caption: Workflow for monitoring a detritylation reaction using TLC.
Protocol 2: Confirmation of Detritylation by ¹H NMR
-
Work-up the reaction: Once TLC indicates the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove the acid and other water-soluble impurities.
-
Purify the product: Purify the crude product by flash column chromatography on silica gel to isolate the deprotected compound.
-
Prepare the NMR sample: Dissolve a small amount of the purified product (1-5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Acquire the spectrum: Acquire the ¹H NMR spectrum on a spectrometer.
-
Analyze the spectrum: Process the spectrum and look for the complete disappearance of the trityl group's aromatic signals and the appearance of the expected signals for the deprotected product.
Caption: Workflow for confirming detritylation using ¹H NMR spectroscopy.
Conclusion
Confirming the complete removal of the trityl group is a non-negotiable step in synthetic chemistry. While TLC provides a rapid qualitative assessment of the reaction's progress, a combination of spectroscopic techniques is essential for unambiguous confirmation. NMR spectroscopy offers the most detailed structural information, while mass spectrometry provides highly sensitive confirmation of the molecular weight change. For real-time monitoring, particularly in automated processes, UV-Vis spectroscopy is an invaluable tool. By selecting the appropriate combination of these techniques, researchers can ensure the integrity of their synthetic intermediates and the successful outcome of their multi-step syntheses.
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Brainly. (2023). Examine the IR spectra of trityl alcohol and trityl tetrafluoroborate. [Link]
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Hida, M., et al. (2002). 1 H and 13 C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Bulletin of the Chemical Society of Japan, 75(7), 1595-1602. [Link]
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- 15. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. brainly.com [brainly.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2007009944A1 - Tritylation reactions based on metallic catalysis - Google Patents [patents.google.com]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. pubs.rsc.org [pubs.rsc.org]
Comparative Technical Guide: Poly(vinylimidazole) Isomers in Biomedical Applications
[1]
Executive Summary: The Histidine Mimicry Gap
In the development of smart, pH-responsive polymers for gene delivery and enzyme mimicry, vinylimidazole derivatives are the functional standard.[1] However, a critical distinction is often overlooked in broad literature: the structural isomerism of the monomer significantly dictates the polymer's physicochemical behavior.[1]
While Poly(1-vinylimidazole) (P(1-VI)) is commercially ubiquitous due to its synthetic ease, it lacks the hydrogen-bonding donor capability of the imidazole ring. Conversely, Poly(4(5)-vinylimidazole) (P(4-VI)) is a true structural mimic of histidine residues found in proteins.[1] It retains the amphoteric nature of the imidazole ring (both H-bond donor and acceptor), enabling superior catalytic cooperativity and buffering profiles closer to physiological relevance.[1]
This guide dissects the performance trade-offs between these isomers, providing experimental validation for their selection in high-stakes biomedical applications.[1]
Structural & Physicochemical Comparison
The fundamental difference lies in the attachment point of the vinyl group and the resulting availability of the secondary amine (-NH-) on the imidazole ring.
Fundamental Properties Table[1]
| Feature | Poly(1-vinylimidazole) [P(1-VI)] | Poly(4(5)-vinylimidazole) [P(4-VI)] |
| Vinyl Attachment | Nitrogen (N1) | Carbon (C4 or C5) |
| H-Bonding | Acceptor only (N3) | Acceptor (N3) & Donor (N1-H) |
| Tautomerism | None (Fixed structure) | Yes (1,4 and 1,5 tautomers exist) |
| Apparent pKa | ~5.6 – 6.0 | ~6.0 – 7.0 (Tunable via tacticity) |
| Polymerization | Facile (Free Radical, RAFT, ATRP) | Difficult (NH interferes with radicals) |
| Solubility | Water-soluble (pH dependent) | Water-soluble (often precipitates at high pH) |
| Primary Utility | Cationic charging, Metal chelation | Buffering (Proton Sponge), Esterolysis |
The "Proton Sponge" Implications
For gene delivery, the "Proton Sponge" effect relies on the polymer's ability to absorb protons during endosomal acidification (pH 7.4
Synthesis & Polymerization Logic
The synthesis of P(4-VI) is technically demanding compared to P(1-VI).[1] The free secondary amine in 4-VI acts as a radical trap (degradative chain transfer), leading to low molecular weights and high polydispersity unless specific protocols are used.[1]
Polymerization Workflow Diagram
Figure 1: Comparative synthetic pathways. Note the additional complexity (protection/deprotection or solvent control) required for 4-VI to prevent radical quenching.
Functional Performance: Catalysis & Gene Delivery[1][2][3]
Cooperative Catalysis (Esterolysis)
P(4-VI) is a superior catalyst for ester hydrolysis (mimicking the enzyme chymotrypsin) compared to P(1-VI).[1]
-
Mechanism: In P(4-VI), neutral imidazole groups can act as general bases to activate water, while neighboring protonated groups stabilize the transition state.[1] The free -NH allows for hydrogen bonding that stabilizes the substrate.[1]
-
Data Insight: Studies (e.g., Overberger et al.) have shown that P(4-VI) exhibits cooperative "bell-shaped" pH-rate profiles typical of enzymes, whereas P(1-VI) generally follows linear kinetics lacking this cooperativity.[1]
Endosomal Escape Efficiency
While both polymers condense DNA, P(4-VI) derivatives often show higher transfection efficiency due to the "Proton Sponge" effect.[1]
Figure 2: The Proton Sponge Mechanism.[1] P(4-VI) provides superior buffering capacity in the pH 6.0–5.0 range, driving the osmotic pressure required for rupture.
Experimental Protocols
Protocol A: Controlled Synthesis of P(1-VI) via RAFT
Why: To establish a baseline well-defined polymer with low polydispersity (PDI < 1.2).[2]
-
Reagents: 1-Vinylimidazole (monomer), CTA (e.g., S-1-Dodecyl-S'-(r,r'-dimethyl-r''-acetic acid)trithiocarbonate), AIBN (initiator), Acetic Acid (solvent).[1]
-
Preparation: Dissolve 1-VI (2.0 M), CTA, and AIBN in glacial acetic acid. Ratio [M]:[CTA]:[I] = 200:1:0.2.[1]
-
Degassing: Purge with N2 for 30 minutes.
-
Polymerization: Heat to 70°C for 12 hours.
-
Purification: Precipitate into cold acetone. Dialyze against water (MWCO 3.5 kDa) to remove solvent/monomer.[1] Lyophilize.
-
Note on P(4-VI): To adapt this for 4-VI, ensure the monomer is fully protonated by the acetic acid solvent to prevent radical transfer to the NH group [Source 1.5].[1]
-
Protocol B: Determination of Buffering Capacity (Potentiometric Titration)
Why: To quantify the "Proton Sponge" potential.
-
Setup: Dissolve 50 mg of polymer in 50 mL of 150 mM NaCl (to mimic physiological ionic strength).
-
Acidification: Adjust pH to 3.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL) up to pH 10.0.
-
Analysis: Plot pH vs. Volume of NaOH.
-
Calculation: The buffering capacity (
) is calculated as .[1]-
Expected Result: P(4-VI) should show a broader plateau (higher
) in the pH 5.5–7.0 region compared to P(1-VI).[1]
-
Protocol C: Esterolytic Activity Assay
Why: To verify the presence of cooperative catalytic sites (specific to 4-VI).
-
Substrate: p-Nitrophenyl acetate (PNPA).[1]
-
Conditions: Tris-HCl buffer (pH 8.0), 25°C.
-
Procedure: Mix polymer solution (concentration equivalent to 5 mM monomer units) with PNPA (50 µM).
-
Detection: Monitor absorbance at 400 nm (release of p-nitrophenol) using a UV-Vis spectrophotometer.
-
Control: Run a blank with P(1-VI) and a blank with buffer only.
-
Validation: P(4-VI) should exhibit a rate constant (
) significantly higher than P(1-VI) due to the nucleophilic attack by the unhindered imidazole group.[1]
-
References
-
Overberger, C. G., & Smith, T. W. (1975).[1] The esterolytic activity of poly(1-methyl-4- and -5-vinylimidazole) in water.[1][3] Macromolecules.[1][4][5][3][6][7][8][9][10] Link[1]
-
Bozovic-Pilic, B., et al. (2021).[1] Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer...[5] Turkish Journal of Chemistry.[1][5] Link
-
Luo, Y., et al. (2012).[1] Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.[1] Polymer Chemistry.[1][4][3][7] Link
-
Behr, J. P. (1997).[1] The Proton Sponge Hypothesis.[1][8][11][12] (Foundational concept for imidazole buffering).
-
Asayama, S., et al. (2011).[1][4] Synthesis and Characterization of Alkylated Poly(1-vinylimidazole)... for Gene Delivery. Bioconjugate Chemistry.[1] Link[1]
-
Anderson, D. G., et al. (2003).[1] Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery.[1] (Context on amine/imidazole buffering).
-
Busse, K., et al. (2002).[1] Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole.[1][13]Link
Sources
- 1. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The esterolytic activity of poly(1-methyl-4- and -5-vinylimidazole) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Double Stimuli-Responsive di- and Triblock Copolymers of Poly(N-isopropylacrylamide) and Poly(1-vinylimidazole): Synthesis and Self-Assembly [mdpi.com]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
literature review of 1-trityl-4-vinyl-1H-imidazole applications
Strategic Monomer for Precision Poly(4-vinylimidazole) Synthesis
Part 1: Executive Summary & Technical Rationale
1-trityl-4-vinyl-1H-imidazole is a specialized, protected monomer designed to overcome the synthetic limitations of 4(5)-vinylimidazole. While poly(4-vinylimidazole) (P4VIm) is a highly desirable material for gene delivery and metal affinity applications due to its pKa (~6.0) and coordination chemistry, the "naked" monomer is notoriously difficult to polymerize via controlled radical techniques (CRP) like RAFT or ATRP.
The Problem: The secondary amine (
The Solution: The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group. It masks the interfering
Part 2: Comparative Performance Analysis
The following table contrasts the Trityl-Protected Route against standard alternatives.
| Feature | 1-Trityl-4-vinyl-1H-imidazole (Protected Route) | 4-Vinylimidazole (Direct Polymerization) | 1-Vinylimidazole (N-Vinyl Isomer) |
| Polymerization Control | High (Compatible with RAFT/ATRP) | Low (Interferes with RAFT agents/catalysts) | Moderate (Radical stability issues) |
| Polydispersity (PDI) | < 1.2 (Precision polymers) | > 1.5 - 2.0 (Broad distribution) | ~1.5 (Standard radical) |
| Regiochemistry | C-Vinyl (Backbone attached to C4) | C-Vinyl (Backbone attached to C4) | N-Vinyl (Backbone attached to N1) |
| pKa (Resulting Polymer) | ~6.0 (Ideal for endosomal escape) | ~6.0 | ~5.6 - 5.9 |
| Metal Coordination | High (N1 and N3 available after deprotection) | High | Moderate (Steric hindrance near backbone) |
| Primary Application | Gene Delivery Vectors, Precision Block Copolymers | Hydrogels, Bulk Absorbents | Dye Transfer Inhibitors, flocculants |
Part 3: Experimental Protocols
3.1. Synthesis of 1-Trityl-4-vinyl-1H-imidazole
Rationale: Direct vinylation of imidazole is difficult. The standard high-yield route proceeds via the aldehyde intermediate.
Reagents: 4-Imidazolecarboxaldehyde, Trityl chloride (Trt-Cl), Triethylamine (Et3N), Methyltriphenylphosphonium bromide (
Workflow:
-
Protection: Dissolve 4-imidazolecarboxaldehyde (1.0 eq) in DMF. Add Et3N (1.5 eq) and cool to 0°C. Add Trt-Cl (1.1 eq) dropwise. Stir at RT for 12h. Pour into ice water, filter the white precipitate (1-trityl-4-formylimidazole). Recrystallize from ethanol.
-
Wittig Reaction: In a flame-dried flask under
, suspend (1.2 eq) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.2 eq) dropwise; solution turns yellow/orange (ylide formation). Stir 30 min. -
Vinylation: Add 1-trityl-4-formylimidazole (1.0 eq) dissolved in THF dropwise to the ylide. Stir 2h at 0°C, then warm to RT overnight.
-
Workup: Quench with saturated
. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
3.2. RAFT Polymerization Protocol
Rationale: RAFT allows for the synthesis of block copolymers (e.g., PEG-b-P4VIm) crucial for drug delivery micelles.
Reagents:
-
Monomer: 1-Trityl-4-vinyl-1H-imidazole (Trt-VIm)
-
CTA (Chain Transfer Agent): CPDB (Cumyl dithiobenzoate) or DDMAT (for block copolymers).
-
Solvent: Anisole or Toluene (Trt-VIm is hydrophobic).
Step-by-Step:
-
Stoichiometry: Target DP = 100. Ratio [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Dissolution: Dissolve Trt-VIm (1.0 g) and CTA in anisole (3 mL) in a Schlenk tube.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).
-
Polymerization: Immerse in an oil bath at 70°C for 12–24 hours.
-
Quenching: Cool in liquid nitrogen and expose to air.
-
Purification: Precipitate into cold methanol. The resulting polymer is Poly(1-trityl-4-vinylimidazole) .
3.3. Deprotection (The "Reveal" Step)
Rationale: The trityl group must be removed to restore the amphoteric nature of the imidazole.
-
Dissolve the protected polymer in a mixture of Acetic Acid/Methanol (1:4 v/v) .
-
Reflux at 60°C for 4–6 hours. The trityl group cleaves as triphenylmethanol.
-
Dialyze against water (MWCO 3.5 kDa) to remove the trityl byproduct and solvent.
-
Lyophilize to obtain pure Poly(4-vinylimidazole) .
Part 4: Mechanism of Action (Gene Delivery)
The primary utility of P4VIm lies in the Proton Sponge Effect .
-
Uptake: The polymer/DNA complex (polyplex) is endocytosed.
-
Acidification: The endosome acidifies (pH 7.4
5.0). -
Buffering: The imidazole groups (pKa ~6.0) protonate extensively, absorbing protons without lowering pH drastically.
-
Swelling & Rupture: This influx of protons drives an influx of
ions and water (osmotic pressure), causing the endosome to swell and burst, releasing the genetic payload into the cytosol.
Caption: The Proton Sponge Mechanism utilized by Poly(4-vinylimidazole) for intracellular gene delivery.
Part 5: Synthesis Pathway Visualization
Caption: Synthetic route from commercial precursor to functional Poly(4-vinylimidazole) via trityl protection.
References
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process. Source: Polymer Chemistry (RSC Publishing) [Link]
-
Poly(4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection. Source: National Institutes of Health (PubMed) [Link]
-
Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Source: Polymer Chemistry (RSC) [Link]
-
Factors driving the protonation of poly(N-vinylimidazole) hydrogels. Source: Journal of Polymer Science Part B: Polymer Physics [Link]
Sources
Assessing the Biocompatibility of Poly(4-vinylimidazole) (P4VI)
Executive Summary
Poly(4-vinylimidazole) (P4VI) has emerged as a critical alternative to "gold standard" cationic polymers like Polyethylenimine (PEI) in non-viral gene delivery and metal chelation. While PEI offers high transfection efficiency, its application is severely limited by high charge-density-related cytotoxicity (the "proton sponge" paradox).
This guide objectively assesses the biocompatibility of P4VI. Unlike the necrotic mechanisms often triggered by PEI, P4VI leverages the amphoteric nature of the imidazole group (pKa ~6.0) to provide endosomal buffering with significantly reduced membrane destabilization. This document details the comparative performance, mechanistic causality, and validated protocols for assessing P4VI in a drug development context.
Comparative Analysis: P4VI vs. Market Alternatives
The following table contrasts P4VI with the three most common cationic polymers used in biomedical research.
Table 1: Performance Matrix of Cationic Polymers
| Feature | Poly(4-vinylimidazole) (P4VI) | Polyethylenimine (PEI, 25kDa) | Poly-L-Lysine (PLL) | Chitosan |
| Primary Mechanism | Proton Sponge (Endosomal Buffering) | Proton Sponge + Membrane Poration | Electrostatic Condensation | Mucoadhesion / Tight Junction Opening |
| Cytotoxicity (IC50) | Low (>500 µg/mL in HeLa) | High (<10-50 µg/mL in HeLa) | Moderate (Molecular weight dependent) | Very Low (Biocompatible) |
| Hemocompatibility | <5% Hemolysis (Non-hemolytic) | >20% Hemolysis (Severe RBC damage) | Aggregates RBCs | Non-hemolytic |
| Transfection Efficiency | High (comparable to PEI) | Very High (Benchmark) | Low (requires chloroquine) | Low to Moderate |
| pKa / Buffering Range | ~6.0 (Physiological Endosomal pH) | Broad range (pH 3–10) | ~10.5 (No buffering at pH 5-7) | ~6.5 (Solubility issues at neutral pH) |
| In Vivo Toxicity | No acute lethality observed (Rat tail vein) | Lethal at high doses (Lung embolism risk) | Immunogenic potential | Generally GRAS (Generally Recognized As Safe) |
Key Insight: P4VI occupies the "sweet spot" between the high efficiency/high toxicity of PEI and the low efficiency/high safety of Chitosan. Its imidazole group becomes protonated specifically within the acidic endosome (pH 5–6), triggering release only where needed, sparing cytosolic organelles from damage.
Mechanistic Causality: The "Smart" Proton Sponge
To understand why P4VI is more biocompatible than PEI, one must analyze the endosomal escape mechanism. PEI's high charge density causes immediate, non-specific interaction with anionic cell membranes, leading to necrosis. P4VI, being neutral at physiological pH (7.4), circulates passively and only activates inside the acidic endosome.
Figure 1: The P4VI Endosomal Escape Mechanism
The diagram below illustrates the "Proton Sponge" effect utilized by P4VI, contrasting it with the membrane rupture caused by high-charge polymers.
Caption: P4VI remains neutral in the bloodstream (pH 7.4), reducing systemic toxicity. It selectively buffers H+ in the endosome, driving osmotic rupture without direct membrane lysis.
Validated Experimental Protocols
To validate the biocompatibility of P4VI in your own lab, use the following self-validating protocols. These are designed to eliminate false positives common in polymer testing.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 of P4VI compared to PEI in HeLa or HEK293 cells.
Materials:
-
P4VI (synthesized or commercial) and PEI (25kDa branched, positive control).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Microplate Reader (570 nm).
Workflow:
-
Seeding: Seed HeLa cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2. -
Preparation: Dissolve P4VI in PBS (pH 7.4). Filter sterilize (0.22 µm). Prepare serial dilutions ranging from 10 µg/mL to 500 µg/mL.
-
Treatment: Replace media with 100 µL of polymer-containing media.
-
Control A: Untreated cells (100% viability).
-
Control B: PEI treated cells (Positive toxicity control).
-
Blank: Media only.
-
-
Incubation: Incubate for 24h. Note: Cationic polymers can interact with MTT; ensure thorough washing.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Remove media carefully.
-
Solubilization: Add 150 µL DMSO. Shake for 10 min.
-
Read: Measure absorbance at 570 nm.
Validation Criteria: The assay is valid only if the PEI IC50 falls within the literature range (10–30 µg/mL). P4VI should exhibit >80% viability at concentrations where PEI shows <20%.
Protocol B: Hemolysis Assay (Blood Compatibility)
Objective: Assess membrane disruption potential on red blood cells (RBCs). This is critical for systemic delivery applications.
Workflow:
-
RBC Isolation: Collect fresh murine or human blood in heparinized tubes. Centrifuge (1500 rpm, 10 min) to isolate RBCs. Wash 3x with PBS until supernatant is clear. Resuspend to 2% (v/v) in PBS.
-
Exposure: Mix 100 µL of RBC suspension with 100 µL of P4VI solution (various concentrations).
-
Negative Control: PBS (0% Hemolysis).
-
Positive Control: 1% Triton X-100 (100% Hemolysis).
-
-
Incubation: Incubate at 37°C for 1 hour with gentle shaking.
-
Separation: Centrifuge at 3000 rpm for 5 min.
-
Quantification: Transfer 100 µL supernatant to a 96-well plate. Measure absorbance of released hemoglobin at 540 nm.
Calculation:
Interpretation:
-
< 5%: Non-hemolytic (Biocompatible).[1]
-
5 - 10%: Slightly hemolytic.
-
> 10%: Hemolytic (Unsafe for IV injection).
-
Expectation: P4VI typically shows <5% hemolysis up to 1 mg/mL, whereas PEI can exceed 20% at 100 µg/mL.
References
-
Ihm, J. E., et al. (2003).[2] High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier.[2][3] Bioconjugate Chemistry.[1][2] Link
-
Asadi, H., et al. (2021).[4][5] Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst.[5] Tubitak Academic Journals. Link
-
Beyerle, A., et al. (2010). Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films.[6] Journal of Biomedical Materials Research Part A. Link
-
Mishra, R. K., et al. (2022).[4][7] Effect of N-vinylimidazole comonomer on blood plasma protein and endogenous toxin adsorption on mesoporous copolymer beads.[7] Biomedical Engineering Advances.[7] Link[7]
-
Pack, D. W., et al. (2005). Design and development of polymers for gene delivery.[3][8] Nature Reviews Drug Discovery. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly (4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-vinylimidazole comonomer on blood plasma protein and endogenous toxin adsorption on mesoporous copolymer beads | CoLab [colab.ws]
- 8. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Activity of Poly(4-vinylimidazole) Complexes: A Technical Comparison Guide
Topic: Benchmarking the Catalytic Activity of Poly(4-vinylimidazole) Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(4-vinylimidazole) (PVI) and its metal complexes represent a cornerstone in the field of "synzymes" (synthetic enzymes). Unlike monomeric catalysts, PVI complexes exhibit the "Polymer Effect" —a phenomenon where local concentration, cooperative interactions, and micro-environmental tuning lead to catalytic rates that can exceed low-molecular-weight analogues by orders of magnitude.
This guide provides a rigorous framework for benchmarking PVI complexes against monomeric alternatives and other polymer supports. It synthesizes historical kinetic data with modern oxidative applications, offering a standardized protocol for validating catalytic efficacy.
The Benchmarking Framework: Defining the Metrics
To objectively compare PVI complexes, researchers must move beyond simple "yield" percentages. The following metrics constitute the "Gold Standard" for characterizing polymer-supported catalysts.
| Metric | Symbol | Significance in PVI Systems |
| Turnover Frequency | Measures instantaneous efficiency. Critical: PVI complexes often show high initial TOF that drops due to product inhibition; report | |
| Catalytic Efficiency | The definitive comparison metric. PVI typically exhibits a lower | |
| Cooperative Index | Derived from Hill plots. Indicates if multiple imidazole units act synergistically (e.g., one acts as a nucleophile, the other as a general base). | |
| Leaching Factor | Quantifies metal loss per cycle (ppm). Essential for pharmaceutical applications where metal contamination is strictly regulated. |
Comparative Analysis: PVI vs. Alternatives
Scenario A: Hydrolytic Activity (Ester Hydrolysis)
The "Overberger Effect": Cooperative Catalysis
The hydrolysis of activated esters (e.g., p-nitrophenyl acetate) is the standard benchmark for PVI activity.
-
The Competitor: Monomeric Imidazole (Im) + Cu(II) ions.
-
The PVI Advantage:
-
Mechanism: In PVI, imidazole rings are constrained on a backbone. This proximity allows a bifunctional mechanism where a neutral imidazole attacks the carbonyl carbon while a protonated/metal-bound imidazole stabilizes the leaving group.
-
Data Benchmark: PVI complexes typically exhibit a bell-shaped pH-rate profile , with optimal activity near pH 7-8 (where ~50% of groups are protonated). Monomeric systems show a linear dependence on concentration without this cooperative peak.
-
Performance Comparison Table:
| Parameter | Monomeric Imidazole (Im) | Poly(4-vinylimidazole) (PVI) | Performance Delta |
| Rate Constant ( | 50x - 100x Faster | ||
| Substrate Binding ( | High (Weak binding) | Low (Strong hydrophobic binding) | PVI binds substrates like an enzyme |
| Thermodynamics | Enthalpy-driven | Entropy-driven | PVI reduces activation entropy ( |
Scenario B: Oxidative Activity (Desulfurization/Oxidation)
Modern Industrial Application
In oxidative desulfurization (ODS), PVI is cross-linked and complexed with metals (e.g., Mo, W, Co) or heteropolyacids.
-
The Competitor: Liquid-phase homogeneous catalysts (e.g.,
). -
The PVI Advantage:
-
Stability: PVI prevents the aggregation of active metal clusters.
-
Recyclability: Cross-linked PVI complexes can be recovered via filtration.
-
Data Benchmark: While homogeneous catalysts may have slightly higher initial rates, PVI systems maintain >95% activity over 9+ cycles, whereas homogeneous systems require costly separation.
-
Mechanistic Visualization
The following diagram illustrates the cooperative mechanism unique to PVI-Cu complexes during ester hydrolysis, contrasting it with the non-cooperative monomeric pathway.
Figure 1: Mechanistic comparison showing the energetic advantage of the PVI "Polymer Effect" (Green) versus the Monomeric pathway (Red).
Experimental Protocol: Validated Benchmarking Workflow
To ensure scientific integrity, follow this self-validating protocol.
Phase 1: Catalyst Synthesis & Characterization
Objective: Create a defined catalytic surface.
-
Polymerization: Synthesize PVI via RAFT polymerization (using acetic acid solvent) to ensure low polydispersity (Đ < 1.1). This eliminates chain-length variance as a variable.
-
Complexation: Dissolve PVI in methanol; add metal salt (e.g.,
) dropwise.-
Control Point: Measure the Loading Efficiency using ICP-OES. Target a specific Metal:Imidazole ratio (e.g., 1:10) to avoid saturation.
-
Phase 2: Kinetic Benchmarking (The "Standard Assay")
Objective: Determine
-
Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell (
). -
Reaction:
-
Buffer: Tris-HCl (pH 7.0 - 8.0).
-
Substrate: p-nitrophenyl acetate (PNPA).
-
Monitor: Absorbance at 400 nm (release of p-nitrophenolate).
-
-
Data Processing:
-
Plot Initial Rate (
) vs. Substrate Concentration . -
Fit data to the Michaelis-Menten equation (non-linear regression).
-
Validation: If the plot is sigmoidal rather than hyperbolic, it indicates allosteric cooperativity (common in PVI). Use the Hill equation instead.
-
Phase 3: Recyclability Stress Test
Objective: Prove heterogeneous stability.
-
Perform the reaction to 100% conversion.
-
Recover catalyst (centrifugation/filtration).
-
Wash with buffer (3x) to remove product inhibition.
-
Critical Step: Re-measure metal content (ICP-MS) of the supernatant to calculate the Leaching Factor (
) . -
Repeat for 10 cycles. A drop in activity >5% per cycle indicates structural degradation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Activity decreases as [PVI] increases | Aggregation/Stacking | The polymer coils are intertwining, blocking active sites. Reduce catalyst concentration to the dilute regime. |
| Non-linear Lineweaver-Burk plot | Substrate Inhibition | High concentrations of hydrophobic substrate may collapse the polymer coil. Use a cosolvent (e.g., 10% Ethanol). |
| Metal Leaching > 10 ppm | Weak Coordination | The Metal:Ligand ratio is too high. Increase the imidazole excess to ensure all metal ions are chelated by multiple rings. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for benchmarking polymer-supported catalysts.
References
-
Overberger, C. G., & Smith, T. W. (1975). "The esterolytic activity of poly(1-methyl-4- and -5-vinylimidazole) in water." Macromolecules, 8(4), 416–424. Link
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Gorjian, H., Fahim, H., & Khaligh, N. G. (2021).[1] "Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer... for the mechanochemical synthesis of oximes." Turkish Journal of Chemistry, 45(6), 2007–2012.[1] Link
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Tang, Q., et al. (2014). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 5, 454-461. Link
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Luo, X., et al. (2024). "Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization." MDPI: Molecules, 29(17), 4235. Link
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IUPAC. (2014). "Polymer-supported catalyst."[2][3][4][5] Compendium of Chemical Terminology. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
